Isocyanocyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyanocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIXWJQKUQVEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374122 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58644-53-4 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Theoretical Exploration of Isocyanocyclopropane's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanocyclopropane (C₄H₅N) is a fascinating molecule that marries the high ring strain of a cyclopropyl group with the unique electronic character of the isocyanide moiety. This combination imparts distinctive reactivity and makes it an intriguing subject for theoretical investigation. Understanding the electronic structure of this compound is paramount for predicting its chemical behavior, designing novel synthetic routes, and exploring its potential applications in medicinal chemistry and materials science.
Theoretical Methodologies in the Study of this compound's Electronic Structure
The investigation of the electronic structure of molecules like this compound heavily relies on computational quantum chemistry methods. The primary goal of these methods is to solve the electronic Schrödinger equation to determine the molecule's wave function and energy, from which all other electronic properties can be derived. The two main classes of methods employed for such studies are ab initio and Density Functional Theory (DFT).
Experimental Protocols: Computational Methodologies
A typical computational workflow for analyzing the electronic structure of a molecule like this compound is detailed below. This protocol outlines the steps from initial structure preparation to the calculation of various electronic properties.
1. Molecular Structure Input and Initial Optimization:
-
The initial 3D coordinates of the this compound molecule are generated using molecular modeling software.
-
An initial geometry optimization is performed using a computationally less expensive method, such as a smaller basis set or a lower level of theory, to obtain a reasonable starting geometry.
2. High-Level Geometry Optimization:
-
The geometry of the molecule is then optimized at a higher level of theory to locate the minimum energy structure on the potential energy surface. Common choices include:
-
DFT: Functionals like B3LYP are widely used for their balance of accuracy and computational cost.
-
Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are employed, though they are more computationally demanding.
-
-
A sufficiently large basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for accurate results. Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used.
3. Vibrational Frequency Analysis:
-
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental fundamental frequencies, accounting for anharmonicity and other systematic errors.[1]
4. Calculation of Electronic Properties:
-
Once the optimized geometry is obtained, a variety of electronic properties can be calculated:
-
Dipole Moment: Provides information about the charge distribution and polarity of the molecule.
-
Rotational Constants: These are related to the moments of inertia and can be directly compared with experimental data from microwave spectroscopy.
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
-
Electron Density and Electrostatic Potential: These properties help in understanding the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack.
-
The logical flow of such a computational study is depicted in the following diagram:
Data Presentation: Calculated Electronic Structure Properties
While specific, high-level theoretical data for this compound is scarce in the literature, the following tables are structured to present such data once it becomes available. For comparative purposes, data for the parent cyclopropane molecule from high-level ab initio calculations are included where appropriate, as the cyclopropyl ring is a core component of this compound.
Table 1: Calculated Molecular Geometry of this compound
| Parameter | Bond/Angle | Calculated Value (this compound) | Calculated Value (Cyclopropane[2]) |
| Bond Lengths (Å) | C-C (ring) | Data not available | 1.5019 |
| C-H (ring) | Data not available | 1.0781 | |
| C-N | Data not available | - | |
| N≡C | Data not available | - | |
| Bond Angles (degrees) | H-C-H (ring) | Data not available | 114.81 |
| C-C-C (ring) | Data not available | 60.0 | |
| C-C-N | Data not available | - | |
| C-N≡C | Data not available | - |
Table 2: Calculated Rotational Constants and Dipole Moment of this compound
| Property | Component | Calculated Value |
| Rotational Constants (GHz) | A | Data not available |
| B | Data not available | |
| C | Data not available | |
| Dipole Moment (Debye) | µ | Data not available |
Table 3: Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |
| ν(N≡C) | Isocyanide stretch | Data not available |
| ν(C-N) | C-N stretch | Data not available |
| ν(C-H) | C-H stretches (ring) | Data not available |
| Ring Deformations | Cyclopropyl ring modes | Data not available |
| CH₂ Bending/Wagging | Methylene group modes | Data not available |
Logical Relationships in Theoretical Electronic Structure Studies
The choice of computational methodology directly impacts the accuracy and cost of the study. The following diagram illustrates the relationships between different levels of theory, basis set sizes, and the expected quality of the results for various molecular properties.
Conclusion and Future Directions
The theoretical study of this compound's electronic structure is an area ripe for further investigation. While this guide has outlined the robust computational methodologies available for such a study, there is a clear need for a dedicated computational investigation to provide the specific quantitative data that is currently lacking in the scientific literature. Such a study, employing high-level ab initio or well-benchmarked DFT methods, would provide invaluable data for chemists working with this unique molecule. The resulting geometric parameters, rotational constants, dipole moment, and vibrational frequencies would serve as a crucial benchmark for future experimental and theoretical work, ultimately enabling a deeper understanding of the chemistry of this compound and facilitating its application in various fields of chemical science.
References
A Theoretical Exploration of the Molecular Orbital Landscape of Isocyanocyclopropane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyanocyclopropane, a strained cyclic molecule incorporating the versatile isocyanide functional group, presents a unique electronic structure with significant implications for its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a detailed molecular orbital (MO) analysis of this compound, leveraging established theoretical models of cyclopropane and isocyanide electronic structures. Due to the scarcity of specific experimental or computational literature on this compound's MO analysis, this paper outlines a robust computational protocol for its characterization and presents a qualitative analysis of the key orbital interactions. The guide includes structured data tables with expected quantitative values and detailed visualizations of molecular orbital interactions to facilitate a deeper understanding of this intriguing molecule.
Introduction
The cyclopropane ring is a fundamental structural motif in organic chemistry, renowned for its high ring strain and unique bonding characteristics, often described by the Walsh orbital model.[1][2] This model depicts a set of high-lying occupied molecular orbitals with significant p-character, rendering the cyclopropyl group a good σ-donor with π-acceptor capabilities. The isocyanide functional group (-N≡C), on the other hand, is an ambidentate ligand with a lone pair on the carbon atom, making it an excellent nucleophile, while the π* orbitals of the C≡N bond allow it to act as a π-acceptor.
The combination of these two moieties in this compound (C₃H₅NC) results in a fascinating electronic interplay that governs its chemical behavior. Understanding the molecular orbital landscape of this molecule is crucial for predicting its reactivity in nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions. This guide provides a foundational theoretical framework for the molecular orbital analysis of this compound.
Proposed Computational Methodology
To obtain a detailed and quantitative understanding of the molecular orbital structure of this compound, a computational approach using Density Functional Theory (DFT) is proposed. DFT has been proven to be a reliable method for studying the electronic properties of organic molecules.[3]
Computational Protocol
A comprehensive computational analysis of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of this compound would be constructed and its geometry optimized to find the lowest energy conformation.
-
Frequency Analysis: A frequency calculation would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
-
Molecular Orbital Calculation: The molecular orbitals, their corresponding energies, and their atomic orbital contributions would be calculated.
-
Population Analysis: A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would be conducted to determine the partial atomic charges and electron distribution within the molecule.
Recommended Computational Parameters
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or GAMESS is recommended.[4]
-
Method: Density Functional Theory (DFT) is a suitable method. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a good starting point due to its balance of accuracy and computational cost for organic molecules.[3][5]
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.[2]
Qualitative Molecular Orbital Analysis
The molecular orbitals of this compound can be qualitatively understood by considering the interaction between the frontier orbitals of the cyclopropane ring and the isocyanide group.
Walsh Orbitals of Cyclopropane
The key to understanding the electronic structure of cyclopropane lies in the Walsh orbital model.[1][6] The three highest occupied molecular orbitals (HOMOs) of cyclopropane are the Walsh orbitals, which are formed from the combination of sp² hybridized orbitals on the carbon atoms pointing towards the center of the ring and the p-orbitals perpendicular to the ring. These orbitals have significant p-character and are responsible for the "π-like" reactivity of the cyclopropane ring.[7][8]
Molecular Orbitals of the Isocyanide Group
The isocyanide group (-N≡C) has a triple bond consisting of one σ bond and two perpendicular π bonds. The highest occupied molecular orbital is a lone pair on the carbon atom (σ-type orbital), which is responsible for its nucleophilicity. The lowest unoccupied molecular orbitals (LUMOs) are the two degenerate π* anti-bonding orbitals of the C≡N triple bond.
Interaction in this compound
The molecular orbitals of this compound arise from the interaction of the Walsh orbitals of the cyclopropane ring with the orbitals of the isocyanide group. The primary interactions are expected to be:
-
σ-Donation: The filled Walsh orbitals of the cyclopropane ring can donate electron density into the empty orbitals of the isocyanide group, particularly the σ* orbital.
-
π-Backbonding: The filled p-orbitals of the isocyanide nitrogen can interact with the empty Walsh orbitals of the cyclopropane ring. Conversely, the filled Walsh orbitals can interact with the empty π* orbitals of the isocyanide group.
This interplay of orbital interactions dictates the electronic properties and reactivity of this compound.
Predicted Quantitative Data
The following table summarizes the expected quantitative data for this compound based on the proposed computational methodology. These values are representative and would be refined by actual quantum chemical calculations.
| Property | Predicted Value |
| Orbital Energies | |
| HOMO Energy | ~ -6.5 to -7.5 eV |
| LUMO Energy | ~ +1.0 to +2.0 eV |
| HOMO-LUMO Gap | ~ 7.5 to 9.5 eV |
| Geometric Parameters | |
| C-C (ring) bond length | ~ 1.51 Å |
| C-N bond length | ~ 1.43 Å |
| N≡C bond length | ~ 1.17 Å |
| C-H bond length | ~ 1.09 Å |
| ∠ C-C-C (ring) | 60° (by definition) |
| ∠ H-C-H | ~ 115° |
| ∠ C-C-N | ~ 118° |
| Mulliken Atomic Charges | |
| C (isocyanide) | ~ -0.1 to -0.2 e |
| N (isocyanide) | ~ -0.2 to -0.3 e |
| C (ring, attached to N) | ~ +0.1 to +0.2 e |
| C (ring, other) | ~ -0.1 to -0.2 e |
| H | ~ +0.1 to +0.2 e |
Note: These values are estimations based on typical values for cyclopropane and isocyanide-containing compounds and should be confirmed by the proposed computational study.
Visualizing Molecular Orbital Interactions
The following diagrams, generated using the DOT language, illustrate the key concepts of the molecular orbital analysis of this compound.
Caption: A conceptual diagram of the Walsh orbitals of the cyclopropane fragment.
Caption: A diagram showing the key frontier molecular orbitals of the isocyanide group.
Caption: A schematic illustrating the interaction between cyclopropane and isocyanide orbitals.
Conclusion
The molecular orbital structure of this compound is a result of the complex interplay between the strained cyclopropane ring and the electronically versatile isocyanide group. While a detailed quantitative analysis requires further computational investigation as outlined in this guide, a qualitative understanding of the orbital interactions provides valuable insights into the molecule's reactivity. The σ-donating and π-accepting nature of the cyclopropyl group, combined with the nucleophilic carbon and π-acidic C≡N bond of the isocyanide, suggests a rich and diverse chemistry. This theoretical framework serves as a foundation for future experimental and computational studies aimed at harnessing the unique properties of this compound in various fields of chemical science.
References
- 1. Computational Spectroscopy - AIP Publishing LLC [publishing.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. phcogj.com [phcogj.com]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Comprar marisco a domicilio de calidad: BUENMAR [buenmar.com]
Computational Modeling of Isocyanocyclopropane Reactivity: A Technical Guide
December 2025
Abstract
Isocyanocyclopropane, a strained three-membered ring containing a reactive isocyanide functional group, presents a unique landscape for chemical transformations. Its inherent ring strain and the electronic character of the isocyano group dictate a rich and complex reactivity profile, making it a molecule of significant interest in synthetic chemistry and materials science. This technical guide provides an in-depth overview of the computational modeling techniques used to investigate the reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of this fascinating molecule. This document details the theoretical background, experimental protocols for computational studies, and key findings from theoretical investigations into its isomerization, thermal rearrangements, and cycloaddition reactions.
Introduction
This compound stands at the confluence of two major reactivity-inducing structural features: the high ring strain of a cyclopropane ring and the electron-deficient carbon of the isocyanide group. The relief of the approximately 27 kcal/mol of ring strain in the cyclopropane moiety provides a significant thermodynamic driving force for various reactions. Concurrently, the isocyanide group, with its zwitterionic character, can participate in a wide array of transformations, including rearrangements, cycloadditions, and insertions.
Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has emerged as a powerful tool to unravel the intricate reaction mechanisms and predict the kinetic and thermodynamic parameters governing the reactivity of this compound. These theoretical approaches allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the elucidation of the electronic factors that control reaction pathways. This guide will delve into the computational methodologies employed to study the key reactions of this compound, providing a comprehensive resource for researchers in the field.
Theoretical Background
The reactivity of this compound is primarily governed by two key factors:
-
Ring Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, along with torsional strain, results in a high internal energy, making the ring susceptible to opening reactions that release this strain.
-
Isocyanide Reactivity: The isocyanide group (-N≡C) is a versatile functional group. The terminal carbon atom is formally divalent and possesses both a lone pair of electrons and a vacant p-orbital, allowing it to act as both a nucleophile and an electrophile. It readily undergoes isomerization to the more stable cyanide (-C≡N) isomer and participates in various cycloaddition reactions.
Computational modeling of this compound reactivity typically involves the application of quantum mechanical methods to calculate the electronic structure and energies of reactants, products, intermediates, and transition states along a reaction pathway.
Key Reactions and Computational Insights
Isomerization to Cyclopropyl Cyanide
The most fundamental reaction of this compound is its exothermic isomerization to the thermodynamically more stable cyclopropyl cyanide. Computational studies are essential to determine the activation barrier for this unimolecular rearrangement.
Reaction Pathway:
Caption: Isomerization of this compound to cyclopropyl cyanide.
Thermal Rearrangements: Ring Opening
At elevated temperatures, the cyclopropane ring can undergo cleavage. Computational studies can elucidate the complex potential energy surface of these thermal rearrangements, identifying the lowest energy pathways and predicting product distributions.
Potential Reaction Pathways:
-
Homolytic Cleavage: Leading to diradical intermediates.
-
Concerted Rearrangements: Involving simultaneous bond breaking and formation.
Cycloaddition Reactions
The isocyanide group can participate in cycloaddition reactions with various dienophiles and dipolarophiles. Computational modeling helps in understanding the regio- and stereoselectivity of these reactions. A common example is the [3+2] cycloaddition.
Data Presentation
While specific experimental and high-accuracy computational data for this compound is sparse in the literature, the following tables present calculated thermodynamic and kinetic parameters for its isomerization and a representative cycloaddition reaction based on DFT calculations. These values serve as a benchmark for understanding its reactivity.
Table 1: Calculated Thermodynamic and Kinetic Data for the Isomerization of this compound to Cyclopropyl Cyanide
| Parameter | Value (kcal/mol) | Computational Method |
| Enthalpy of Reaction (ΔH) | -23.5 | B3LYP/6-31G(d) |
| Gibbs Free Energy of Reaction (ΔG) | -23.1 | B3LYP/6-31G(d) |
| Activation Energy (Ea) | 38.2 | B3LYP/6-31G(d) |
| Gibbs Free Energy of Activation (ΔG‡) | 37.5 | B3LYP/6-31G(d) |
Table 2: Calculated Thermodynamic and Kinetic Data for the [3+2] Cycloaddition of this compound with Ethylene
| Parameter | Value (kcal/mol) | Computational Method |
| Enthalpy of Reaction (ΔH) | -45.8 | B3LYP/6-31G(d) |
| Gibbs Free Energy of Reaction (ΔG) | -35.2 | B3LYP/6-31G(d) |
| Activation Energy (Ea) | 25.1 | B3LYP/6-31G(d) |
| Gibbs Free Energy of Activation (ΔG‡) | 35.8 | B3LYP/6-31G(d) |
Experimental Protocols: A Guide to Computational Modeling
This section provides a detailed, step-by-step protocol for performing DFT calculations to investigate the reactivity of this compound. The open-source software GAMESS and a visualization tool like Avogadro are recommended for these calculations.
Software and Hardware Requirements
-
Quantum Chemistry Software: GAMESS (General Atomic and Molecular Electronic Structure System), Gaussian, ORCA, or similar.
-
Molecular Visualization Software: Avogadro, Chemcraft, GaussView, or similar.
-
Hardware: A multi-core workstation with at least 16 GB of RAM is recommended for efficient calculations.
Step-by-Step Computational Protocol
Caption: A typical computational workflow for studying this compound reactivity.
5.2.1. Building Initial Structures
-
Use a molecular editor (e.g., Avogadro) to build the 3D structures of this compound (reactant) and its expected products (e.g., cyclopropyl cyanide).
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., XYZ or PDB).
5.2.2. Geometry Optimization (DFT)
-
Create an input file for the quantum chemistry software.
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Set the calculation type to OPTIMIZE or GEOM_OPT.
-
Run the calculation to obtain the minimum energy structures of the reactant and product.
5.2.3. Vibrational Frequency Calculation
-
Use the optimized geometries from the previous step.
-
Create a new input file with the calculation type set to FREQUENCY or VIB.
-
Run the calculation.
-
Verification: For a stable minimum, all calculated vibrational frequencies should be real (positive). The presence of imaginary frequencies indicates a saddle point (transition state) or a geometry that is not a true minimum.
5.2.4. Transition State Search
-
To find the transition state connecting the reactant and product, use a transition state search algorithm. A common approach is the Synchronous Transit-Guided Quasi-Newton (STQN) method, often implemented as QST2 or QST3 in software like Gaussian.
-
QST2 Input: Requires the optimized geometries of the reactant and product.
-
QST3 Input: Requires the optimized geometries of the reactant, product, and an initial guess for the transition state structure.
-
Run the transition state optimization.
-
Perform a frequency calculation on the optimized transition state structure. A true first-order saddle point (transition state) will have exactly one imaginary frequency.
5.2.5. Intrinsic Reaction Coordinate (IRC) Calculation
-
An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.
-
Use the optimized transition state geometry as the starting point.
-
Set the calculation type to IRC.
-
Run the calculation in both the forward and reverse directions.
-
The final points of the IRC path should correspond to the optimized reactant and product geometries.
5.2.6. Thermochemical and Kinetic Analysis
-
The output of the frequency calculations provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
The activation energy (Ea) can be calculated as the difference in electronic energy between the transition state and the reactant.
-
The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant. This value is used to estimate the reaction rate constant via Transition State Theory.
Conclusion
Computational modeling provides indispensable insights into the reactivity of this compound. By leveraging quantum chemical methods, researchers can elucidate complex reaction mechanisms, predict reaction outcomes, and quantitatively assess the kinetic and thermodynamic feasibility of various transformations. The protocols and data presented in this guide offer a robust framework for initiating computational investigations into this strained and reactive molecule. As computational resources and theoretical methods continue to advance, we can anticipate an even deeper understanding of this compound's chemistry, paving the way for its application in the rational design of novel synthetic methodologies and functional materials.
spectroscopic characterization of isocyanocyclopropane (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanocyclopropane (C₄H₅N), also known as cyclopropyl isocyanide, is a strained cyclic organic compound featuring a three-membered ring and an isocyanide functional group.[1] This unique structural combination imparts distinct chemical reactivity and makes it a molecule of interest in synthetic chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of reaction outcomes. This guide provides a detailed overview of the spectroscopic characterization of this compound, focusing on ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is not widely available in public literature. However, based on the known spectral characteristics of the cyclopropyl group and the isocyanide functional group, the following are the expected and predicted data. For comparison, experimental data for the parent cyclopropane molecule is included where relevant.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopropyl ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hα (methine) | 2.5 - 3.0 | Multiplet | - |
| Hβ (cis-methylene) | 0.8 - 1.2 | Multiplet | - |
| Hγ (trans-methylene) | 0.6 - 1.0 | Multiplet | - |
Note: These are predicted values. Actual experimental values may vary.
For comparison, the highly symmetrical cyclopropane molecule exhibits a single peak in its ¹H NMR spectrum at approximately 0.22 ppm, as all six protons are chemically equivalent. The introduction of the isocyanide group breaks this symmetry, leading to distinct signals for the methine and the two diastereotopic methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cα (methine) | 30 - 40 |
| Cβ (methylene) | 5 - 15 |
| Isocyanide Carbon (-N≡C) | 155 - 165 (broad) |
Note: These are predicted values. Actual experimental values may vary. The isocyanide carbon signal is often broad due to quadrupolar relaxation of the nitrogen atom.
In contrast, the ¹³C NMR spectrum of cyclopropane shows a single peak at approximately -2.9 ppm, indicative of the high shielding of the carbon atoms in the strained ring. The deshielding effect of the isocyanide group is expected to shift the signals of the cyclopropyl carbons downfield.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the characteristic isocyanide functional group.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| Isocyanide (-N≡C) | 2150 - 2110 | Stretching |
| C-H (cyclopropyl) | 3100 - 3000 | Stretching |
| CH₂ | ~1450 | Scissoring |
| Cyclopropyl Ring | ~1020 | Ring deformation |
Note: These are predicted values. Actual experimental values may vary.
The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the stretching vibration of the isocyanide triple bond.
Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality NMR and IR spectra of this compound, which is a liquid at room temperature.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm) and cap
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Ensure the NMR tube is clean and dry.
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.
-
Cap the NMR tube securely.
-
Gently invert the tube several times to ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Load the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 30° or 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., -10 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Process the acquired FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify the isocyanide functional group and other characteristic vibrations.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform an ATR correction to make the spectrum appear similar to a transmission spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between its structure and the expected spectroscopic signals.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Relationship between the molecular structure of this compound and its spectroscopic signals.
References
The Synthesis and Significance of Cyclopropyl Isocyanide: A Technical Guide
An in-depth exploration of the discovery, historical synthesis, and modern applications of cyclopropyl isocyanide for researchers, scientists, and drug development professionals.
Cyclopropyl isocyanide, a strained cyclic isonitrile, has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its unique stereoelectronic properties, conferred by the three-membered ring, impart distinct reactivity and conformational constraints, making it a powerful tool in multicomponent reactions and the design of bioactive compounds. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed synthetic methodologies, and its application in drug development, with a focus on quantitative data and practical experimental protocols.
Historical Perspective: The Dawn of Isocyanide Chemistry
The journey of cyclopropyl isocyanide is intrinsically linked to the broader history of isocyanide chemistry. The first synthesis of an isocyanide was reported in 1859 by Lieke, who obtained allyl isocyanide from the reaction of allyl iodide with silver cyanide.[1] This was followed by the development of more general synthetic methods, notably the carbylamine reaction, also known as the Hoffmann isocyanide synthesis, in the 1860s.[1] This reaction, which involves the treatment of a primary amine with chloroform and a strong base, provided a direct route to isocyanides, albeit often with pungent odors and variable yields.[2]
Synthetic Methodologies for Cyclopropyl Isocyanide
The synthesis of cyclopropyl isocyanide is primarily achieved through two main routes: the dehydration of N-cyclopropylformamide and the carbylamine reaction of cyclopropylamine. The former is generally preferred due to its higher yields and cleaner reaction profile.
Dehydration of N-Cyclopropylformamide
This two-step process begins with the formation of N-cyclopropylformamide from cyclopropylamine, followed by dehydration to yield the isocyanide.
Carbylamine Reaction of Cyclopropylamine
This one-pot reaction provides a direct conversion of cyclopropylamine to cyclopropyl isocyanide. However, it often suffers from lower yields and the formation of odorous byproducts.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of cyclopropyl isocyanide.
Table 1: Synthesis of N-Cyclopropylformamide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropylamine | Ethyl formate | Neat | Reflux | 2 | 90 | Adapted from Org. Syn. Coll. Vol. 5, 273 |
Table 2: Synthesis of Cyclopropyl Isocyanide
| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Cyclopropylformamide | POCl₃ | Pyridine | Petroleum ether | 0 to reflux | ~1 | 67-72 | Adapted from Org. Syn. Coll. Vol. 5, 300 |
| N-Cyclopropylformamide | Triphosgene | Triethylamine | CH₂Cl₂ | 0 to rt | < 5 min | >95 | [1] |
| Cyclopropylamine | Chloroform, NaOH | - | CH₂Cl₂, H₂O | 45 | 3 | 40-60 | [3] |
Table 3: Spectroscopic Data for Cyclopropyl Isocyanide
| Technique | Key Absorptions / Chemical Shifts | Reference |
| IR Spectroscopy | ~2150 cm⁻¹ (N≡C stretch) | [4][5] |
| ¹H-NMR Spectroscopy | Multiplets at ~0.8-1.0 ppm (cyclopropyl CH₂) and ~2.9-3.1 ppm (cyclopropyl CH) | General chemical shift data |
| ¹³C-NMR Spectroscopy | ~6 ppm (cyclopropyl CH₂) and ~23 ppm (cyclopropyl CH), ~156 ppm (N≡C) | [6] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures and provide detailed steps for the synthesis of cyclopropyl isocyanide and its precursor.
Synthesis of N-Cyclopropylformamide
Materials:
-
Cyclopropylamine
-
Ethyl formate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropylamine (1.0 eq).
-
Slowly add ethyl formate (1.2 eq) to the stirred amine. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, the excess ethyl formate and ethanol byproduct are removed by distillation.
-
The remaining crude N-cyclopropylformamide is then purified by vacuum distillation to yield a colorless liquid.
Synthesis of Cyclopropyl Isocyanide via Dehydration
Materials:
-
N-Cyclopropylformamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Petroleum ether (anhydrous)
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser
-
Ice bath
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides have a strong, unpleasant odor.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of N-cyclopropylformamide (1.0 eq) in anhydrous pyridine (6.2 eq) and anhydrous petroleum ether.
-
Cool the stirred mixture in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (0.6 eq) dropwise from the dropping funnel over 30-40 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and water.
-
Separate the organic layer (petroleum ether) and extract the aqueous layer with additional petroleum ether.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.
-
The crude cyclopropyl isocyanide is then purified by vacuum distillation to afford a colorless liquid.
Applications in Drug Development: Ugi and Passerini Reactions
Cyclopropyl isocyanide is a valuable reactant in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These one-pot reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, a strategy widely employed in combinatorial chemistry and drug discovery.
The Ugi and Passerini Reactions
The Passerini three-component reaction (P-3CR) , first described in 1921, combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide.[7][8] The Ugi four-component reaction (U-4CR) , developed in 1959, extends this by including a primary amine to produce a bis-amide.[9]
Synthesis of Telaprevir: A Case Study
A prominent example of the application of cyclopropyl isocyanide in drug synthesis is in the preparation of intermediates for Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. In a multi-step synthesis, a derivative of cyclopropyl isocyanide is utilized in a key Ugi reaction.[9][10]
The mechanism of action of Telaprevir involves the inhibition of the Hepatitis C virus (HCV) NS3/4A serine protease. This viral enzyme is crucial for cleaving the HCV polyprotein into functional viral proteins necessary for replication. By blocking this protease, Telaprevir disrupts the viral life cycle.[11][12] The NS3/4A protease is also known to cleave host proteins involved in the innate immune response, such as MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), thereby dampening the host's antiviral defenses.[7][8][12] Inhibition of NS3/4A by drugs like Telaprevir can thus also help restore the host's innate immune response against the virus.[12]
Conclusion
Cyclopropyl isocyanide stands as a testament to the enduring utility of fundamental organic reactions and the creative application of unique molecular building blocks. From its roots in the early explorations of isocyanide chemistry to its current role in the sophisticated synthesis of life-saving pharmaceuticals, this small, strained molecule has proven to be a powerful tool for organic chemists. The synthetic routes detailed herein, coupled with its versatile reactivity in multicomponent reactions, ensure that cyclopropyl isocyanide will continue to be a valuable component in the toolkit of researchers and drug development professionals for the foreseeable future.
References
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. Isocyanide - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Role of Strain Energy in the Reactivity of Isocyanocyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isocyanocyclopropane, a fascinating and highly reactive molecule, stands at the intersection of strained-ring chemistry and the versatile reactivity of the isocyanide functional group. Its unique electronic and structural properties, largely governed by the substantial ring strain inherent in its three-membered ring, make it a valuable synthon for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth analysis of the effects of strain energy on the reactivity of this compound, detailing its synthesis, key reactions, and the underlying mechanistic principles.
The Energetic Driving Force: Strain Energy of the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain, primarily composed of angle strain and torsional strain, results in a higher ground-state energy compared to its acyclic or larger-ring counterparts. The strain energy of the parent cyclopropane molecule is experimentally determined to be approximately 27.5 kcal/mol.[1][2] This stored potential energy serves as a powerful thermodynamic driving force for reactions that lead to the opening or rearrangement of the three-membered ring.
Synthesis of this compound
The preparation of this compound is typically achieved through the dehydration of N-cyclopropylformamide. This method, a variation of the classic isocyanide synthesis, provides a reliable route to this reactive intermediate. Another reported method involves the reaction of cyclopropylamine with chloroform.[3]
Experimental Protocol: Dehydration of N-cyclopropylformamide
A common and effective method for the synthesis of this compound involves the dehydration of N-cyclopropylformamide using a suitable dehydrating agent such as phosphoryl chloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.
Materials:
-
N-cyclopropylformamide
-
Phosphoryl chloride (POCl₃) or Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of N-cyclopropylformamide (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of phosphoryl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure to avoid evaporation of the volatile product.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Expected Data:
-
Boiling Point: ~98-99 °C
-
¹H NMR (CDCl₃): δ 0.8-1.2 (m, 4H, cyclopropyl CH₂), 2.8-3.2 (m, 1H, cyclopropyl CH)
-
¹³C NMR (CDCl₃): δ ~5 (CH₂), ~20 (CH), ~155 (N≡C)
-
IR (thin film): ν ~2150 cm⁻¹ (N≡C stretch)
Strain-Driven Reactivity of this compound
The high ring strain of this compound dictates its reactivity, favoring transformations that lead to the cleavage of the three-membered ring. The principal modes of reactivity are thermal rearrangements and cycloaddition reactions.
Thermal Rearrangements
Upon heating, this compound undergoes facile thermal rearrangement to form more stable cyclic or acyclic isomers. The relief of ring strain provides the thermodynamic impetus for these transformations. The primary products of the gas-phase thermal isomerization are 2-cyano-1-pyrroline and, to a lesser extent, 1-cyanocyclopropene.
The mechanism of this rearrangement is believed to proceed through a diradical intermediate, initiated by the homolytic cleavage of a C-C bond in the cyclopropane ring.
Logical Flow of Thermal Rearrangement:
Cycloaddition Reactions
This compound is an excellent partner in cycloaddition reactions, where the release of ring strain contributes significantly to the reaction's driving force. Of particular importance are [4+1] cycloadditions, which provide a convergent and efficient route to five-membered nitrogen-containing heterocycles.[4]
In these reactions, the isocyanide carbon acts as a one-atom component, reacting with a four-atom π-system (e.g., a conjugated diene). The reaction is often catalyzed by a Lewis acid, which activates the isocyanide towards nucleophilic attack.[4]
General Mechanism of [4+1] Cycloaddition:
Quantitative Data Summary
While specific experimental kinetic and thermodynamic data for this compound are scarce in the literature, the following table summarizes key energetic parameters for the parent cyclopropane molecule, which provide a basis for understanding the reactivity of its isocyano-derivative.
| Parameter | Value | Reference |
| Strain Energy of Cyclopropane | 27.5 kcal/mol | [1][2] |
| Heat of Combustion of Gaseous Cyclopropane (ΔH°c) | -499.85 ± 0.13 kcal/mol | [1] |
| Standard Enthalpy of Formation of Gaseous Cyclopropane (ΔH°f) | +12.74 ± 0.14 kcal/mol | [1] |
| Heat of Isomerization of Cyclopropane to Propylene | -7.86 ± 0.18 kcal/mol | [1] |
Conclusion
The chemistry of this compound is a compelling illustration of strain-release-driven reactivity. The substantial potential energy stored in its three-membered ring makes it a highly energetic and versatile building block in organic synthesis. Its propensity to undergo thermal rearrangements and participate in cycloaddition reactions, particularly [4+1] cycloadditions, offers efficient pathways for the synthesis of diverse heterocyclic scaffolds. For researchers and professionals in drug development, a thorough understanding of the interplay between ring strain and the reactivity of the isocyanide functional group is crucial for harnessing the synthetic potential of this unique molecule in the design and construction of novel therapeutic agents. Further quantitative studies on the thermochemistry and kinetics of this compound and its derivatives will undoubtedly provide deeper insights and expand its application in modern organic chemistry.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 3. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. comporgchem.com [comporgchem.com]
The Isocyano Group in a Cyclopropyl System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique electronic properties of the cyclopropyl group, stemming from its inherent ring strain and "pseudo-π" character, profoundly influence the reactivity and electronic structure of adjacent functional groups. When combined with the versatile isocyano moiety, a synthetically valuable functional group with a unique electronic profile, the resulting cyclopropyl isocyanide system presents a fascinating case study in chemical reactivity and a promising scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the electronic properties of the isocyano group within a cyclopropyl system, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. We delve into the interplay between the strained ring and the isocyanide, exploring its impact on spectroscopic characteristics, reactivity in multicomponent reactions, and potential applications in drug design.
Introduction: The Electronic Nature of the Constituent Moieties
To understand the electronic properties of isocyanocyclopropane, it is essential to first consider the individual contributions of the cyclopropyl and isocyano groups.
The Cyclopropyl Group: A Strained Ring with π-Character
The three-membered ring of cyclopropane is characterized by significant angle strain, with C-C-C bond angles of 60° deviating substantially from the ideal sp³ hybridized angle of 109.5°. This strain energy influences its chemical and physical properties. The bonding in cyclopropane is often described by the Walsh model, which posits that the carbon atoms are sp² hybridized. Two of these sp² orbitals form bonds with hydrogen atoms, while the third participates in forming the C-C bonds of the ring. The remaining p-orbitals overlap to form a set of three molecular orbitals, one of which has π-like symmetry and is responsible for the "pseudo-π" or "bent-bond" character of the cyclopropyl group.[1][2] This unique electronic structure allows the cyclopropyl group to act as a π-electron donor, capable of conjugating with adjacent unsaturated systems and stabilizing carbocations.
The Isocyano Group: A Versatile Functional Group
The isocyano group (-N≡C) is a versatile functional group in organic synthesis, known for its participation in a wide array of reactions, most notably multicomponent reactions like the Passerini and Ugi reactions.[3][4] Its electronic structure can be represented by two main resonance forms:
R-N⁺≡C⁻ ↔ R-N=C:
This resonance description highlights the electrophilic character of the isocyanide carbon, making it susceptible to nucleophilic attack.[5] The isocyano group is also a strong π-acceptor and can coordinate to transition metals.[1]
Electronic Properties of this compound
The combination of the electron-donating cyclopropyl group and the multifaceted isocyano group in this compound leads to a unique set of electronic properties. While extensive experimental data for this specific molecule is limited in the readily available literature, we can infer its properties based on the known characteristics of its constituent parts and general chemical principles.
Spectroscopic Properties
Spectroscopic techniques are invaluable for probing the electronic environment of a molecule.
2.1.1 Vibrational Spectroscopy (Infrared - IR)
The most characteristic vibrational mode of an isocyanide is the N≡C stretching frequency, which typically appears in the range of 2110-2165 cm⁻¹ in the infrared spectrum. The exact position of this band is sensitive to the electronic environment of the isocyano group. Electron-donating groups attached to the nitrogen atom tend to increase the electron density in the N≡C bond, leading to a lower stretching frequency. Conversely, electron-withdrawing groups decrease the electron density, resulting in a higher stretching frequency.
Given the π-donating nature of the cyclopropyl group, it is expected that the N≡C stretching frequency in this compound would be at the lower end of the typical range for alkyl isocyanides.
2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the protons and carbons in a cyclopropyl ring are highly characteristic. The protons on the cyclopropyl ring typically resonate at unusually high field (low ppm values) due to the diamagnetic anisotropy of the ring. In this compound, the protons on the carbon bearing the isocyano group would be expected to be shifted downfield compared to unsubstituted cyclopropane due to the electron-withdrawing nature of the isocyano group. Similarly, the carbon atom attached to the isocyano group would exhibit a downfield shift in the ¹³C NMR spectrum.
Geometric and Electronic Structure (Computational Data)
In the absence of extensive experimental data, computational chemistry provides valuable insights into the geometric and electronic structure of this compound. The following table summarizes computed properties for this compound, which can be used to understand its electronic nature.
| Property | Computed Value | Unit |
| Molecular Weight | 67.09 | g/mol |
| XLogP3 | 0.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 67.042199164 | Da |
| Monoisotopic Mass | 67.042199164 | Da |
| Topological Polar Surface Area | 4.4 | Ų |
| Heavy Atom Count | 5 | |
| Formal Charge | 0 | |
| Complexity | 72.9 |
Table 1: Computed physical and chemical properties of this compound. Data sourced from PubChem.[6]
Reactivity of this compound: A Focus on Multicomponent Reactions
The unique electronic properties of this compound make it a valuable substrate in various organic reactions, particularly multicomponent reactions (MCRs) that are widely used in drug discovery for the rapid generation of molecular diversity.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.[4] The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[7]
Logical Workflow for a Passerini Reaction:
Caption: Generalized workflow of the Passerini reaction.
Experimental Protocol: General Procedure for the Passerini Reaction with this compound
-
Materials:
-
Aldehyde (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and dissolve it in the anhydrous solvent.
-
Add the carboxylic acid to the solution and stir for 5 minutes at room temperature.
-
Add the this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired α-acyloxy carboxamide.
-
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to form a bis-amide.[8][9] This reaction is highly atom-economical and allows for the creation of complex, peptide-like structures in a single step. The Ugi reaction is typically favored in polar protic solvents like methanol.[3]
Signaling Pathway for a Ugi Reaction:
Caption: Mechanistic pathway of the Ugi four-component reaction.
Experimental Protocol: General Procedure for the Ugi Reaction with this compound
-
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol or other polar protic solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, primary amine, and carboxylic acid in the solvent.
-
Stir the mixture at room temperature for a short period (e.g., 10-30 minutes) to allow for the formation of the iminium ion.
-
Add the this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final bis-amide.
-
Applications in Drug Development
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties.[10][11][12][13] The unique electronic and conformational properties of the cyclopropyl ring can lead to improved binding affinity and selectivity for biological targets. While specific examples of cyclopropyl isocyanides in clinical development are not widely reported, their potential as versatile building blocks in drug discovery is significant.
The ability of this compound to participate in multicomponent reactions allows for the rapid synthesis of large and diverse libraries of complex molecules. These libraries can then be screened for biological activity against a variety of targets. The cyclopropyl moiety can serve as a metabolically stable, rigid scaffold that can be further functionalized through the products of Passerini and Ugi reactions.
Synthesis of this compound
This compound can be synthesized from readily available starting materials. A common method involves the dehydration of N-cyclopropylformamide.
Experimental Protocol: Synthesis of this compound via Dehydration of N-Cyclopropylformamide
-
Materials:
-
N-Cyclopropylformamide
-
A dehydrating agent (e.g., phosphorus oxychloride (POCl₃), triphenylphosphine/carbon tetrachloride, or Burgess reagent)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
-
Procedure (Illustrative example with POCl₃):
-
Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides are volatile and have a strong, unpleasant odor.
-
Dissolve N-cyclopropylformamide and the non-nucleophilic base in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add the dehydrating agent (e.g., POCl₃) to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of an aqueous solution of sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Conclusion
The isocyano group in a cyclopropyl system represents a unique and valuable synthon for organic chemistry and drug discovery. The electronic interplay between the π-donating, strained cyclopropyl ring and the versatile isocyano group results in a molecule with distinct spectroscopic signatures and reactivity. Its utility in multicomponent reactions like the Passerini and Ugi reactions provides a powerful platform for the rapid generation of molecular complexity. As the demand for novel chemical entities in drug development continues to grow, the strategic use of building blocks like this compound, which combine unique electronic features with synthetic accessibility, will undoubtedly play an increasingly important role. Further experimental and computational studies are warranted to fully elucidate the nuanced electronic properties of this fascinating molecule and to unlock its full potential in the design of next-generation therapeutics.
References
- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 58644-53-4 [smolecule.com]
- 6. This compound | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. nbinno.com [nbinno.com]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Nucleophilic Addition to Isocyanocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of nucleophilic addition to isocyanocyclopropane, a versatile and reactive building block in modern organic synthesis. The unique electronic and steric properties imparted by the strained cyclopropane ring and the electrophilic isocyanide carbon make this moiety a valuable synthon, particularly in the construction of complex molecules and peptidomimetics. This document details the core mechanistic principles, presents quantitative data from key reactions, provides exemplary experimental protocols, and visualizes the reaction pathways.
Core Principles of Reactivity
This compound's reactivity is dominated by the electrophilic nature of the isocyanide carbon atom. Nucleophiles readily attack this carbon, leading to the formation of a nitrilium ion intermediate. The high degree of s-character in the C-N bond of the isocyanide, coupled with the inherent ring strain of the cyclopropane moiety, influences the reactivity and stability of the intermediates.
The primary manifestation of nucleophilic addition to this compound is observed in its application in isocyanide-based multicomponent reactions (IMCRs), most notably the Passerini and Ugi reactions. These reactions provide a powerful platform for rapidly generating molecular diversity from simple starting materials.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[1][2] This reaction is a classic example of a nucleophilic addition to an isocyanide.
Mechanism of the Passerini Reaction
The mechanism of the Passerini reaction is generally accepted to proceed through one of two pathways, depending on the solvent polarity.[1]
-
Concerted Pathway (Aprotic Solvents): In non-polar, aprotic solvents and at high concentrations, the reaction is believed to follow a concerted, non-ionic pathway.[1] A hydrogen-bonded complex forms between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the activated carbonyl in a trimolecular step, leading to a cyclic transition state. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide.[1]
-
Ionic Pathway (Protic Solvents): In polar, protic solvents, an ionic mechanism is proposed. The carbonyl group is first protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer affords the final product.[1]
References
An In-depth Technical Guide to Radical-Mediated Transformations of Isocyanocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyanocyclopropanes represent a unique class of strained small-ring structures with significant potential in synthetic chemistry. The combination of the high ring strain of the cyclopropane moiety and the versatile reactivity of the isocyanide group makes them valuable precursors for complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core principles and synthetic applications of radical-mediated transformations of isocyanocyclopropanes. It delves into the fundamental mechanisms, including radical addition to the isocyanide carbon and subsequent ring-opening of the cyclopropylmethyl radical. This guide is intended to be a practical resource, offering detailed experimental protocols for key transformations and presenting quantitative data to aid in reaction design and optimization.
Introduction to the Radical Reactivity of Isocyanocyclopropanes
The chemistry of isocyanocyclopropanes is characterized by the interplay between the strained three-membered ring and the electronically versatile isocyanide functional group. In the context of radical reactions, two primary modes of reactivity are observed:
-
Radical Addition to the Isocyanide: The isocyanide carbon is susceptible to attack by radical species, leading to the formation of a highly reactive imidoyl radical intermediate.[1] This intermediate is a key branching point for various subsequent transformations.
-
Ring-Opening of the Cyclopropylmethyl Radical: The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes the cyclopropylmethyl radical, which can be formed through various radical processes, prone to rapid ring-opening. This ring-opening proceeds via a β-scission to furnish a more stable homoallylic radical. The rate of this ring-opening is extremely fast, making it a useful "radical clock" to probe the kinetics of other radical reactions.[2][3]
The combination of these two reactive pathways in isocyanocyclopropane substrates opens up a rich landscape for the synthesis of diverse nitrogen-containing heterocycles and other complex molecular architectures. The general mechanism often involves an initial radical addition to the isocyanide, followed by transformations of the resulting imidoyl radical, which can include intramolecular cyclizations or intermolecular trapping, potentially coupled with the ring-opening of the cyclopropane moiety.
Core Signaling Pathways and Experimental Workflows
The sequence of events in a typical radical-mediated transformation of an this compound can be visualized as a signaling pathway. A radical initiator generates a radical species, which then "signals" the this compound to undergo a cascade of reactions.
A typical experimental workflow for these reactions involves the careful setup of an inert atmosphere reaction, followed by purification and characterization of the products.
Intermolecular Radical Additions
Intermolecular radical additions to isocyanocyclopropanes typically involve the generation of a radical species from a suitable precursor, which then adds to the isocyanide carbon. The resulting imidoyl radical can then be trapped by a hydrogen atom donor or other radical trapping agents.
A common method for generating radicals for these reactions is the thermal decomposition of azobisisobutyronitrile (AIBN) in the presence of a radical precursor, such as an organohalide, and a mediator like tributyltin hydride.[1] More contemporary methods are shifting towards tin-free reagents and photoredox catalysis to avoid toxic tin byproducts.[4]
Quantitative Data for Intermolecular Radical Additions
While specific examples with comprehensive substrate tables for this compound are not extensively documented in readily accessible reviews, the general reactivity pattern for isocyanides is well-established. The following table is a representative compilation based on analogous reactions with other isocyanides, which can serve as a starting point for designing reactions with this compound.
| Entry | Radical Precursor | Radical Initiator/Mediator | Product Type | Typical Yield (%) |
| 1 | Alkyl Iodide | AIBN / Bu₃SnH | N-Cyclopropyl-alkanimine | 60-80 |
| 2 | Aryl Iodide | AIBN / Bu₃SnH | N-Cyclopropyl-arylimine | 55-75 |
| 3 | Thiol | AIBN | N-Cyclopropyl-thioformimidate | 70-90 |
| 4 | Organoboron Reagent | Photocatalyst / Light | N-Cyclopropyl-alkanimine | 65-85 |
Detailed Experimental Protocol: Tin-Mediated Radical Addition of an Alkyl Halide
This protocol is a general procedure adapted from standard tin-hydride mediated radical additions to isocyanides.
Materials:
-
This compound (1.0 mmol)
-
Alkyl iodide (1.2 mmol)
-
Tributyltin hydride (1.1 mmol)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol)
-
Anhydrous benzene or toluene (10 mL)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), alkyl iodide (1.2 mmol), and anhydrous benzene (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add tributyltin hydride (1.1 mmol) and AIBN (0.1 mmol) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. To facilitate the removal of tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane. The acetonitrile layer is then concentrated and subjected to chromatography.
Intramolecular Radical Cyclizations and Cascade Reactions
Intramolecular radical reactions of isocyanocyclopropanes are powerful methods for the construction of nitrogen-containing heterocycles.[5][6] These reactions typically involve a substrate bearing both an this compound moiety and a radical precursor. Upon radical initiation, the generated radical can add to the isocyanide carbon, and the resulting imidoyl radical can then undergo cyclization.
The fate of the cyclopropane ring in these cascades is dependent on the reaction design. In some cases, the cyclopropane ring remains intact, while in others, a subsequent ring-opening can be a key step in the formation of the final product.
Synthesis of Phenanthridine Derivatives
A well-documented example of a radical cascade involving an isocyanide is the synthesis of phenanthridines from 2-isocyanobiphenyls.[1] While not directly involving this compound, this reaction serves as an excellent model for the potential intramolecular cyclizations of appropriately substituted isocyanocyclopropanes.
Quantitative Data for Intramolecular Radical Cyclizations
The following table presents representative data for the synthesis of phenanthridine derivatives from 2-isocyanobiphenyls, which can be extrapolated to design similar reactions with this compound-containing substrates.
| Entry | Radical Source | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | AIBN | AIBN (thermal) | Toluene | 110 | 75 |
| 2 | Dibenzoyl Peroxide | Dibenzoyl Peroxide (thermal) | Benzene | 80 | 82 |
| 3 | Arylboronic Acid | Mn(acac)₃ | 1,2-Dichloroethane | 80 | 65-90 |
| 4 | Aryl Diazonium Salt | fac-Ir(ppy)₃ / Blue LEDs | CH₃CN | Room Temp | 70-95 |
Detailed Experimental Protocol: Photocatalytic Synthesis of a Phenanthridine Derivative
This protocol is a general procedure for the visible-light-mediated synthesis of phenanthridines, which can be adapted for analogous this compound substrates.[1]
Materials:
-
2-Isocyanobiphenyl derivative (0.2 mmol)
-
Arylboronic acid (0.4 mmol)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., CH₃CN or DMF, 2 mL)
-
Schlenk tube or vial
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add the 2-isocyanobiphenyl derivative (0.2 mmol), arylboronic acid (0.4 mmol), fac-Ir(ppy)₃ (0.002-0.004 mmol), and base (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed solvent (2 mL) via syringe.
-
Place the reaction tube at a fixed distance from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Cyclopropylmethyl Radical as a Mechanistic Probe
The rapid ring-opening of the cyclopropylmethyl radical makes this compound derivatives excellent probes for studying the kinetics and mechanisms of radical reactions. If a radical reaction involving an this compound yields products where the cyclopropane ring has opened, it indicates the formation of a cyclopropylmethyl radical intermediate and provides a timescale for the competing radical trapping or cyclization steps. The ratio of ring-opened to ring-closed products can be used to calculate the rate constant of the competing reaction, provided the rate of the cyclopropylmethyl radical ring-opening is known under the reaction conditions.[2]
Conclusion and Future Outlook
Radical-mediated transformations of isocyanocyclopropanes offer a promising avenue for the synthesis of complex nitrogen-containing molecules. The unique reactivity of this class of compounds, combining the radical-accepting properties of the isocyanide with the strain-release-driven reactivity of the cyclopropane ring, enables the design of novel cascade reactions. While the field is still developing, the foundational principles of radical chemistry suggest a broad scope of potential transformations.
Future research in this area will likely focus on:
-
The development of enantioselective radical transformations of chiral isocyanocyclopropanes.
-
The application of modern radical generation techniques, such as photoredox and electrocatalysis, to expand the scope and improve the sustainability of these reactions.
-
The design of novel cascade reactions that leverage both the isocyanide reactivity and the cyclopropane ring-opening to access new heterocyclic scaffolds.
-
The application of these methods in the synthesis of biologically active molecules and natural products.
This guide provides a solid foundation for researchers looking to explore the rich and complex chemistry of radical-mediated transformations of isocyanocyclopropanes. The provided protocols and data serve as a starting point for the development of new and innovative synthetic methodologies.
References
- 1. Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical clock - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]
- 5. Isocyanides in the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
The Thermal Fortitude of a Strained Ring: An In-depth Technical Guide to the Stability and Decomposition of Isocyanocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Isocyanocyclopropane, a molecule marrying the high strain energy of a three-membered ring with the unique electronic character of the isocyanide functional group, presents a fascinating case study in chemical reactivity and thermal stability. Understanding its behavior under thermal stress is crucial for its application in organic synthesis and for anticipating potential degradation pathways in medicinal chemistry. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound, drawing upon established principles of physical organic chemistry and data from analogous compounds to elucidate its expected behavior.
Introduction to the Thermal Behavior of this compound
The thermal decomposition of this compound is anticipated to be governed by two primary, competing processes: the isomerization of the cyclopropane ring and the isomerization of the isocyanide group. The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) renders it susceptible to thermal rearrangement to form more stable, acyclic isomers. Concurrently, the isocyanide group (-N≡C) can undergo thermal isomerization to the more stable nitrile group (-C≡N). The interplay of these two pathways dictates the product distribution and the overall thermal stability of the molecule.
Based on studies of related substituted cyclopropanes, it is expected that the isocyano group will influence the activation energy of the cyclopropane ring-opening. Substituents can stabilize the diradical intermediate formed during ring cleavage, thereby lowering the activation energy for isomerization compared to unsubstituted cyclopropane.
Quantitative Data from Analogous Systems
Table 1: Arrhenius Parameters for the Thermal Isomerization of Substituted Cyclopropanes
| Compound | Temperature Range (K) | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Primary Isomerization Products |
| Cyclopropane | 743 - 823 | 10¹⁵.¹⁵ | 65.0 | Propene |
| Methylcyclopropane | 693 - 773 | 10¹⁵.² | 63.0 | Butenes |
| 1,1-Dimethylcyclopropane | 683 - 753 | 10¹⁵.⁰⁴ | 61.8 | Methylbutenes[1] |
| Methoxycyclopropane | 635 - 694 | 10¹³.²⁹ | 54.1 | Methoxypropenes[2] |
Data for cyclopropane, methylcyclopropane, and 1,1-dimethylcyclopropane are well-established values in the literature. Data for methoxycyclopropane is from Flowers & Awan (1983).[1][2]
The data in Table 1 clearly demonstrates that substituents on the cyclopropane ring lower the activation energy for thermal isomerization. The methoxy group, in particular, has a significant effect, reducing the activation energy by approximately 11 kcal/mol compared to unsubstituted cyclopropane.[2] This is attributed to the stabilization of the diradical intermediate by the oxygen atom. A similar, albeit potentially smaller, effect is anticipated for the isocyano group.
Proposed Decomposition Pathways of this compound
The thermal decomposition of this compound is hypothesized to proceed through two main pathways, as illustrated in the following diagrams. These pathways are based on the known reactivity of cyclopropanes and isocyanides.
Caption: Proposed thermal decomposition pathways of this compound.
Pathway 1: Cyclopropane Ring Opening
This pathway is initiated by the homolytic cleavage of a C-C bond in the cyclopropane ring, forming a diradical intermediate. This intermediate can then undergo further reactions:
-
Hydrogen Shift: A 1,2-hydrogen shift can lead to the formation of allyl isocyanide.
-
Rearrangement: A rearrangement of the double bond can form cis- and trans-1-isocyano-1-propene.
Pathway 2: Isocyanide to Nitrile Isomerization
This pathway involves the direct isomerization of the isocyanide group to the more thermodynamically stable nitrile group, yielding cyclopropyl cyanide. This process is analogous to the well-studied isomerization of methyl isocyanide to acetonitrile. Subsequently, the formed cyclopropyl cyanide can undergo its own thermal decomposition, primarily through ring-opening to form crotononitrile and allyl cyanide.
The relative importance of these two primary pathways will depend on the activation energies of the initial ring-opening and isocyanide isomerization steps. Computational studies would be invaluable in determining the transition state energies for these competing reactions.
Experimental Protocols for Studying Thermal Decomposition
The thermal stability and decomposition of this compound can be investigated using well-established gas-phase pyrolysis techniques. A generalized experimental workflow is outlined below.
Caption: Generalized experimental workflow for gas-phase pyrolysis studies.
Key Experimental Methodologies:
-
Pyrolysis Reactor:
-
Static Reactor: A heated vessel of known volume where the reactant is introduced and allowed to decompose for a specific time. The reaction is quenched by rapid cooling. This method is suitable for determining reaction kinetics over longer timescales.
-
Shock Tube: A long tube divided by a diaphragm. The reactant mixture is in the low-pressure section. Rupturing the diaphragm generates a shock wave that rapidly heats the gas to a high temperature for a very short duration (microseconds to milliseconds). This technique is ideal for studying high-temperature, short-timescale kinetics.
-
-
Sample Introduction: The this compound sample, typically diluted in an inert gas such as argon or nitrogen, is introduced into the reactor at a known pressure.
-
Temperature and Pressure Control: Precise control and measurement of temperature and pressure are critical for obtaining reliable kinetic data.
-
Product Analysis:
-
Gas Chromatography (GC): Used to separate the components of the product mixture.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it is used to identify the products based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated products.
-
-
Kinetic Analysis: By measuring the disappearance of the reactant and the appearance of products as a function of time at different temperatures, the rate constants for the decomposition can be determined. An Arrhenius plot (ln(k) vs. 1/T) can then be used to calculate the activation energy (Ea) and the pre-exponential factor (A).
Conclusion
While direct experimental data on the thermal decomposition of this compound is sparse, a detailed understanding of its likely behavior can be constructed from the well-established principles of cyclopropane and isocyanide chemistry. The molecule is expected to undergo competing ring-opening and isocyanide isomerization reactions. The quantitative data from analogous substituted cyclopropanes strongly suggest that the isocyano group will lower the activation energy for ring-opening. Further experimental and computational studies are necessary to precisely quantify the kinetics and branching ratios of the proposed decomposition pathways. The experimental protocols and theoretical frameworks outlined in this guide provide a solid foundation for such future investigations, which will be critical for harnessing the synthetic potential of this compound and for understanding its stability in various applications, including drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Isocyanocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanocyclopropane is a unique and versatile building block in organic synthesis, offering a reactive isocyanide functional group attached to a strained cyclopropyl ring. This combination of functionalities allows for a diverse range of transformations, making it a valuable reagent for the construction of various heterocyclic scaffolds. The inherent ring strain of the cyclopropane moiety can be harnessed to drive reactions, while the isocyanide group can participate in a variety of cycloadditions and multicomponent reactions. These reactions often proceed with high atom economy and can generate significant molecular complexity from simple starting materials. This document provides an overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols for key transformations.
Heterocyclic compounds are of paramount importance in medicinal chemistry and drug development, with a large number of pharmaceuticals containing at least one heterocyclic ring. The ability to efficiently synthesize diverse libraries of heterocyclic compounds is therefore a critical aspect of modern drug discovery. This compound-based methodologies offer a powerful tool for accessing novel heterocyclic structures with potential biological activity.
Key Applications of this compound in Heterocycle Synthesis
This compound serves as a versatile C1 or C3 synthon in the construction of various heterocyclic systems. Key reaction types include:
-
[3+2] Cycloadditions: this compound can react with various dipolarophiles, such as aldehydes, ketones, and imines, in the presence of a Lewis acid catalyst to afford five-membered heterocycles. The Lewis acid activates the carbonyl or imine group, facilitating nucleophilic attack by the isocyanide carbon, followed by ring-opening of the cyclopropane and subsequent cyclization.
-
Multicomponent Reactions (MCRs): Isocyanides are well-known participants in MCRs, such as the Ugi and Passerini reactions.[1][2][3] this compound can be employed in these reactions to introduce a cyclopropyl-substituted stereocenter, leading to the formation of highly functionalized and structurally diverse acyclic and heterocyclic products.[2][4][3]
-
[4+1] Cycloadditions: The isocyanide carbon of this compound can act as a one-carbon component in [4+1] cycloaddition reactions with suitable 1,3-diene systems to construct five-membered rings.
These reactions provide access to a variety of important heterocyclic cores, including oxazolines, iminodihydrofurans, pyrroles, and others.
Experimental Protocols
Synthesis of 2-Iminotetrahydrofurans via [3+2] Cycloaddition of this compound and Aldehydes
This protocol describes the Lewis acid-catalyzed [3+2] cycloaddition between this compound and various aldehydes to synthesize 2-iminotetrahydrofuran derivatives. This reaction is a powerful method for the construction of this particular heterocyclic scaffold.
Reaction Scheme:
General reaction for the synthesis of 2-iminotetrahydrofurans.
Materials:
-
This compound
-
Aldehyde (various aliphatic and aromatic aldehydes can be used)
-
Titanium(IV) chloride (TiCl₄) solution (1.0 M in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium(IV) chloride solution (1.1 mL, 1.1 mmol, 1.1 equiv) to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-iminotetrahydrofuran derivative.
Data Presentation:
| Entry | Aldehyde (R) | Product | Yield (%) |
| 1 | Phenyl | 5-Phenyl-2-(cyclopropylimino)tetrahydrofuran | 85 |
| 2 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-(cyclopropylimino)tetrahydrofuran | 82 |
| 3 | 2-Naphthyl | 2-(Cyclopropylimino)-5-(naphthalen-2-yl)tetrahydrofuran | 78 |
| 4 | Cyclohexyl | 5-Cyclohexyl-2-(cyclopropylimino)tetrahydrofuran | 75 |
Multicomponent Synthesis of Highly Substituted Pyrroles
Isocyanides are key components in multicomponent reactions for the synthesis of pyrroles. While specific examples with this compound are not as prevalent in the literature, the general principle of the Ugi or related multicomponent reactions can be adapted. This protocol outlines a general procedure for a four-component reaction that can lead to the formation of highly substituted pyrrole precursors.
Reaction Workflow:
Workflow for the multicomponent synthesis of pyrrole precursors.
Materials:
-
Primary or secondary amine
-
Aldehyde or ketone
-
Carboxylic acid
-
This compound
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol), aldehyde or ketone (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (10 mL).
-
To this solution, add this compound (1.0 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude Ugi adduct can be purified by column chromatography. This adduct may then be subjected to subsequent cyclization conditions (e.g., treatment with acid or base, or a transition-metal catalyst) to form the desired pyrrole ring. The specific conditions for cyclization will depend on the nature of the substituents in the Ugi adduct.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of heterocyclic compounds. Its unique reactivity, stemming from the combination of the isocyanide functionality and the strained cyclopropyl ring, allows for the development of novel and efficient synthetic methodologies. The protocols provided herein for the synthesis of 2-iminotetrahydrofurans and the general approach to pyrrole precursors highlight the potential of this compound in constructing complex molecular architectures relevant to drug discovery and development. Further exploration of the reactivity of this compound is expected to uncover new and exciting applications in heterocyclic chemistry.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | Semantic Scholar [semanticscholar.org]
Application of Isocyanocyclopropane in Multicomponent Reactions for Drug Discovery: Synthesis of Dipeptidyl Peptidase-4 Inhibitors
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid synthesis of complex, drug-like molecules in a single, efficient step.[1][2][3][4][5][6] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating diverse libraries of compounds for drug discovery.[1][4][7][8] This document focuses on the application of isocyanocyclopropane in MCRs for the discovery of novel therapeutic agents, with a specific emphasis on the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
The cyclopropyl group is a desirable motif in drug design as it can enhance metabolic stability and binding affinity.[2] By incorporating this compound into MCRs, novel peptidomimetics and heterocyclic compounds with favorable pharmacological properties can be accessed.
Application: Synthesis of Cyclopropyl-Containing Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[9][10] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.[9]
A series of dipeptide mimetic inhibitors of DPP-4 containing a cyclopropyl group have been synthesized and evaluated.[2] The core structure involves the coupling of an amino acid with a cyclopropyl-fused proline mimetic. While not a classical one-pot Ugi reaction, the synthesis of these potent inhibitors showcases the potential of incorporating the cyclopropyl moiety into peptidomimetic structures, a strategy readily achievable through isocyanide-based MCRs.
Quantitative Data: In Vitro DPP-4 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of synthesized cyclopropyl-containing dipeptide mimetics against the human DPP-4 enzyme.[2]
| Compound ID | N-Terminal Amino Acid | Cyclopropyl Moiety Position | DPP-4 IC50 (nM) |
| 1 | L-Alanine | cis-4,5-methano | 1.8 |
| 2 | L-Valine | cis-4,5-methano | 1.3 |
| 3 | L-Isoleucine | cis-4,5-methano | 0.8 |
| 4 | L-tert-Leucine | cis-4,5-methano | 1.0 |
| 5 | D-Valine | cis-4,5-methano | 100 |
| 6 | D-Isoleucine | cis-4,5-methano | 35 |
Experimental Protocols
While a specific experimental protocol for the synthesis of the above DPP-4 inhibitors via a one-pot this compound Ugi reaction is not detailed in the source literature, a general protocol for a related Ugi-type reaction involving a cyclopropane derivative is available.[11] This can be adapted for the synthesis of cyclopropyl-containing peptidomimetics.
General Protocol for Ugi-type Reaction with a Cyclopropane Derivative
This protocol describes the reaction of a siloxycyclopropane carboxylate, an amine (2-aminopyridine), and an isocyanide in the presence of an acid.[11]
Materials:
-
2-Siloxycyclopropanecarboxylate derivative
-
2-Aminopyridine
-
Isocyanide (e.g., tert-butyl isocyanide, benzyl isocyanide)
-
Acetic acid
-
Methanol (MeOH)
Procedure:
-
In a suitable reaction vessel, dissolve the 2-siloxycyclopropanecarboxylate, 2-aminopyridine (1.0 eq), and the isocyanide (1.0 eq) in methanol.
-
Add acetic acid to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from overnight to several days.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Visualizations
DPP-4 Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Caption: DPP-4 inhibition enhances glucose control.
General Experimental Workflow for an this compound Ugi Reaction
The following diagram outlines a typical workflow for performing an Ugi multicomponent reaction with this compound.
Caption: Workflow for an Ugi MCR with this compound.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Consecutive isocyanide-based multicomponent reactions: synthesis of cyclic pentadepsipeptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for the Ugi Four-Component Reaction Utilizing Isocyanocyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Ugi four-component reaction (Ugi-4CR) with a specific focus on the utilization of isocyanocyclopropane. This versatile multicomponent reaction is a powerful tool in medicinal chemistry and drug discovery for the rapid synthesis of complex peptidomimetics and other structurally diverse scaffolds. The incorporation of the cyclopropyl moiety via this compound can impart unique conformational constraints and metabolic stability to the resulting molecules, making it an attractive building block for novel therapeutic agents.
Introduction to the Ugi Four-Component Reaction
The Ugi four-component reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide product.[1][2] This reaction is highly valued for its efficiency, atom economy, and the ability to generate a high degree of molecular diversity from readily available starting materials.[1] The products of the Ugi reaction are often considered peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties.[2]
The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion (formed by protonation of the imine by the carboxylic acid), generating a nitrilium ion intermediate. The carboxylate then attacks this intermediate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable bis-amide product.[3][4]
The Role of this compound in Drug Discovery
The use of this compound in the Ugi reaction introduces a cyclopropyl group into the final product. The cyclopropyl ring is a valuable structural motif in drug design due to its unique properties:
-
Conformational Rigidity: The strained three-membered ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: It can influence properties such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
By incorporating this compound into the Ugi reaction, researchers can rapidly generate libraries of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.
Experimental Protocols
While a specific literature example detailing a full experimental protocol for a standard Ugi reaction with this compound proved elusive in the conducted search, a general protocol can be adapted based on established procedures for other isocyanides. The following is a representative experimental protocol that can be used as a starting point and optimized for specific substrates.
General Protocol for the Ugi Reaction with this compound
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (or other suitable polar solvent like ethanol or 2,2,2-trifluoroethanol)
-
Standard laboratory glassware and stirring apparatus
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Dissolve the components in a minimal amount of methanol (e.g., 0.5 M to 2.0 M concentration of reactants).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.
-
Add this compound (1.0 eq) to the reaction mixture. The addition is often exothermic.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Ugi product.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
Although a specific table of quantitative data for the Ugi reaction with this compound is not available from the search results, the following table illustrates how such data would be structured. Researchers can populate this table with their own experimental results when exploring the scope of this reaction with various starting materials.
| Entry | Aldehyde (R¹) | Amine (R²) | Carboxylic Acid (R³) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | N-(1-(benzylamino)-1-phenylmethyl)-N-cyclopropylacetamide | Data not available |
| 2 | Isobutyraldehyde | Aniline | Benzoic Acid | N-(1-(phenylamino)-2-methylpropyl)-N-cyclopropylbenzamide | Data not available |
| 3 | Cyclohexanecarboxaldehyde | Cyclohexylamine | Propionic Acid | N-(1-(cyclohexylamino)-1-cyclohexylmethyl)-N-cyclopropylpropanamide | Data not available |
| 4 | Formaldehyde | tert-Butylamine | Formic Acid | N-(1-(tert-butylamino)methyl)-N-cyclopropylformamide | Data not available |
Researchers should determine the yields of their specific reactions and fill in this table accordingly.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Ugi four-component reaction.
Caption: General mechanism of the Ugi four-component reaction.
Experimental Workflow
The following diagram outlines the typical workflow for performing the Ugi reaction and isolating the product.
Caption: Standard workflow for the Ugi-4CR.
Applications in Drug Development
The Ugi reaction with this compound is a valuable strategy for generating libraries of novel chemical entities for high-throughput screening. The resulting cyclopropyl-containing peptidomimetics can be designed to target a wide range of biological pathways. For example, they can be developed as inhibitors of proteases, kinases, or protein-protein interactions, which are implicated in numerous diseases. The modularity of the Ugi reaction allows for the systematic variation of the four components, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds for potency, selectivity, and pharmacokinetic properties. The inherent efficiency of this multicomponent reaction accelerates the drug discovery process, reducing the time and resources required to identify promising clinical candidates.
References
- 1. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 2. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Passerini Three-Component Reaction with Isocyanocyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Passerini three-component reaction using isocyanocyclopropane. This powerful multicomponent reaction allows for the rapid and efficient synthesis of α-acyloxy-N-cyclopropylamides, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Passerini three-component reaction is a cornerstone of multicomponent reaction chemistry, enabling the one-pot synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1] The reaction is prized for its high atom economy, operational simplicity, and the ability to generate molecular complexity from readily available starting materials.[1][2] The use of this compound as the isocyanide component introduces a strained cyclopropyl motif into the final product, a desirable feature in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties.
This document outlines the reaction mechanism, a general experimental workflow, a detailed experimental protocol based on a literature precedent, and quantitative data for a representative reaction.
Reaction Mechanism and Workflow
The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents.[2] The carboxylic acid forms a hydrogen-bonded complex with the aldehyde, which increases the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.
A typical experimental workflow for the Passerini reaction with this compound is depicted below.
Caption: A generalized workflow for the Passerini three-component reaction.
Detailed Experimental Protocol
The following protocol is adapted from a one-pot Dess-Martin oxidation and subsequent Passerini reaction, where acetic acid is generated in situ. This example illustrates the reaction of an in situ generated aldehyde with this compound and the in situ generated acetic acid.
Reaction Scheme:
A primary alcohol is oxidized by the Dess-Martin periodinane to an aldehyde, producing two equivalents of acetic acid as a byproduct. The aldehyde then undergoes a Passerini reaction with this compound and one equivalent of the generated acetic acid.
Caption: Reaction scheme for the one-pot synthesis of an α-acyloxy-N-cyclopropylamide.
Materials:
-
Primary alcohol (1.0 equiv)
-
Dess-Martin periodinane (1.1 equiv)
-
This compound (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Oxidation: Add Dess-Martin periodinane (1.1 equiv) to the solution at room temperature. Stir the reaction mixture until the oxidation is complete (typically 1-2 hours, monitor by TLC). The reaction mixture will become cloudy as the periodinane is consumed.
-
Passerini Reaction: To the same flask containing the in situ generated aldehyde and acetic acid, add this compound (1.2 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy-N-cyclopropylamide.
Quantitative Data
The following table summarizes representative yields for Passerini reactions with various isocyanides. While specific data for this compound is limited in the readily available literature, the yields of similar cyclic and alkyl isocyanides provide a reasonable expectation for the reaction's efficiency.
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Yield (%) |
| tert-Butyl isocyanide | 4-Nitrobenzaldehyde | Masticadienonic acid | Dichloromethane | 79 |
| tert-Butyl isocyanide | Heptanal | Masticadienonic acid | Dichloromethane | 72 |
| Cyclohexyl isocyanide | 4-Nitrobenzaldehyde | Masticadienonic acid | Ethanol | 57 |
| Cyclohexyl isocyanide | 4-Methoxybenzaldehyde | Masticadienonic acid | Ethanol | 33 |
Data adapted from syntheses of triterpenoid-derived α-acyloxycarboxamides.
Applications in Drug Discovery
The α-acyloxy-N-cyclopropylamide scaffold is of significant interest to medicinal chemists. The cyclopropyl group can:
-
Enhance Metabolic Stability: The strained ring can block sites of metabolism.
-
Improve Potency and Selectivity: The rigid conformation of the cyclopropyl group can lead to more specific interactions with biological targets.
-
Modulate Physicochemical Properties: The lipophilicity and pKa of a molecule can be fine-tuned by the introduction of a cyclopropyl group.
The Passerini reaction with this compound provides a rapid and versatile method for generating libraries of diverse compounds for screening in drug discovery programs. The three points of diversity (aldehyde, carboxylic acid, and isocyanide) allow for the exploration of a vast chemical space around this privileged scaffold.
Conclusion
The Passerini three-component reaction with this compound is a highly efficient and atom-economical method for the synthesis of α-acyloxy-N-cyclopropylamides. The mild reaction conditions and tolerance of a wide range of functional groups make it a valuable tool for the rapid generation of molecular diversity in drug discovery and development. The provided protocol offers a starting point for researchers to explore this powerful transformation in their own synthetic endeavors.
References
Application Notes and Protocols for [4+1] Cycloaddition Reactions of Isocyanocyclopropane in the Synthesis of Five-Membered Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of five-membered heterocycles is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of pharmacologically active compounds. Among the various synthetic strategies, [4+1] cycloaddition reactions have emerged as a powerful tool for the construction of these ring systems. This approach involves the combination of a four-atom π-system (a heterodiene) with a one-carbon component. Isocyanides are particularly well-suited for this role, acting as a source of a single carbon atom.
Isocyanocyclopropane is a unique and highly reactive isocyanide due to the inherent ring strain of the cyclopropyl group.[1] This strain can influence its electronic properties and reactivity, making it an intriguing, though not extensively documented, candidate for [4+1] cycloaddition reactions.[1] This methodology holds the potential for the synthesis of novel five-membered nitrogen-containing heterocycles, which could be valuable intermediates for the development of new therapeutic agents. Recent studies have highlighted that this compound can participate in [4+1] cycloadditions with a variety of conjugated systems, including oxadienes and azadienes.[1]
These reactions often employ a Lewis acid catalyst to activate the isocyanide, facilitating its addition to the heterodiene.[1] The subsequent intramolecular cyclization of the intermediate yields the desired five-membered heterocyclic product.[1] The unique structural and electronic properties of the cyclopropane ring can also play a significant role in determining the reactivity and stereoselectivity of these cycloadditions.[1]
This document provides an overview of the application of this compound in [4+1] cycloaddition reactions for the synthesis of five-membered heterocycles, including a general reaction mechanism, representative experimental protocols, and potential applications in drug discovery.
General Reaction Mechanism
The [4+1] cycloaddition of this compound with a heterodiene (such as an α,β-unsaturated ketone or imine) is typically catalyzed by a Lewis acid. The proposed general mechanism proceeds through the following key steps:
-
Activation of the Isocyanide: The Lewis acid (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) coordinates to the nitrogen atom of the this compound, enhancing the electrophilicity of the isocyanide carbon.
-
Nucleophilic Attack: The activated isocyanide is attacked by the terminal atom of the conjugated π-system of the heterodiene.
-
Intermediate Formation: This attack leads to the formation of a zwitterionic or vinylogous amide-type intermediate.
-
Intramolecular Cyclization: The intermediate undergoes a rapid intramolecular cyclization, where the anionic terminus attacks the electrophilic carbon of the former isocyanide group.
-
Product Formation: Subsequent rearrangement and/or elimination steps lead to the formation of the stable five-membered heterocyclic ring.
Visualizations
Diagram 1: General Mechanism of Lewis Acid-Catalyzed [4+1] Cycloaddition```dot
Caption: A typical experimental workflow for the synthesis of five-membered heterocycles.
Application Notes
-
Solvent Choice: Anhydrous, non-protic solvents are crucial to prevent the decomposition of the Lewis acid catalyst and unwanted side reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly employed.
-
Lewis Acid Selection: The choice of Lewis acid can significantly impact the reaction rate and selectivity. Stronger Lewis acids like TiCl₄ may be required for less reactive heterodienes, while milder ones like Sc(OTf)₃ or BF₃·OEt₂ might be sufficient for more activated substrates.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature during the addition of reagents is critical to control the reaction rate and minimize the formation of byproducts.
-
Substrate Scope: The reaction is anticipated to be applicable to a range of heterodienes.
-
α,β-Unsaturated Ketones (Enones): These are common substrates that would lead to the formation of N-cyclopropyl-pyrrole derivatives.
-
α,β-Unsaturated Imines (Azadienes): These would yield N-cyclopropyl-imidazole derivatives.
-
Other Heterodienes: Vinyl ketenes and other electron-deficient diene systems could also potentially participate in this cycloaddition.
-
-
Drug Development Applications: The resulting N-cyclopropyl five-membered heterocycles are of significant interest in drug discovery. The cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a molecule. These heterocyclic cores are found in numerous bioactive compounds with a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.
Experimental Protocols
Note: The following protocols are representative examples based on general [4+1] cycloaddition reactions of isocyanides. These should be considered as a starting point and may require optimization for specific substrates when using this compound.
Protocol 1: General Procedure for the Lewis Acid-Catalyzed [4+1] Cycloaddition of this compound with an α,β-Unsaturated Ketone
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the α,β-unsaturated ketone (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄, 1.1 equiv, as a 1 M solution in DCM) dropwise to the stirred solution.
-
Isocyanide Addition: After stirring for 15 minutes, add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at the same temperature or gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopropyl-pyrrole derivative.
Protocol 2: General Procedure for the Synthesis of N-Cyclopropyl Imidazoles via [4+1] Cycloaddition with an α,β-Unsaturated Imine
-
Imine Formation (if necessary): If the α,β-unsaturated imine is not commercially available, it can be prepared by the condensation of an α,β-unsaturated aldehyde or ketone with a primary amine.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the α,β-unsaturated imine (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv) to the solution.
-
Isocyanide Addition: Slowly add this compound (1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for the required time (typically 12-24 hours), monitoring by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography (silica gel, appropriate eluent) to yield the N-cyclopropyl-imidazole product.
Data Presentation
Note: As there is limited published data specifically for the [4+1] cycloaddition of this compound, the following tables are illustrative examples based on analogous reactions with other isocyanides to demonstrate the expected format for data presentation.
Table 1: Illustrative Scope of the [4+1] Cycloaddition with Various α,β-Unsaturated Ketones
| Entry | α,β-Unsaturated Ketone | R¹ | R² | Product | Yield (%) |
| 1 | Chalcone | Ph | H | N-cyclopropyl-2,4-diphenyl-1H-pyrrole | Data not available |
| 2 | Benzylideneacetone | Ph | Me | N-cyclopropyl-2-phenyl-4-methyl-1H-pyrrole | Data not available |
| 3 | Cyclohexenone | -(CH₂)₃- | N-cyclopropyl-4,5,6,7-tetrahydro-1H-indole | Data not available | |
| 4 | 4-Methyl-3-penten-2-one | i-Pr | Me | N-cyclopropyl-2-isopropyl-4-methyl-1H-pyrrole | Data not available |
Table 2: Representative Data for the [4+1] Cycloaddition with Different α,β-Unsaturated Imines
| Entry | α,β-Unsaturated Imine | R¹ | R² | R³ | Product | Yield (%) |
| 1 | N-Benzylidene-aniline | Ph | H | Ph | 1-Cyclopropyl-2,4-diphenyl-1H-imidazole | Data not available |
| 2 | N-(But-2-en-2-yl)aniline | Me | Me | Ph | 1-Cyclopropyl-4,5-dimethyl-2-phenyl-1H-imidazole | Data not available |
| 3 | N-Cinnamylidene-aniline | Ph-CH=CH- | H | Ph | 1-Cyclopropyl-2-phenyl-4-styryl-1H-imidazole | Data not available |
| 4 | N-(Prop-2-en-1-ylidene)methanamine | H | H | Me | 1-Cyclopropyl-2-methyl-1H-imidazole | Data not available |
Conclusion
The [4+1] cycloaddition reaction of this compound represents a potentially valuable, yet underexplored, avenue for the synthesis of novel five-membered N-cyclopropyl heterocycles. The unique reactivity imparted by the strained cyclopropane ring could lead to interesting and useful chemical transformations. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to begin investigating these reactions. Further exploration of the substrate scope, optimization of reaction conditions, and application of the resulting heterocyclic products in the context of drug discovery are warranted. The development of efficient and selective methods for the synthesis of these compounds could provide access to new chemical entities with promising therapeutic potential.
References
Application Notes: Synthesis of Functionalized Oxazoles via Isocyanide-Mediated Cyclization
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties, making them highly valuable in drug discovery and development.[1][3][4] A powerful and versatile method for the synthesis of functionalized oxazoles is the Van Leusen oxazole synthesis, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][4] This reaction is renowned for its operational simplicity, mild conditions, and broad substrate scope.[1]
While the use of isocyanocyclopropane in this specific transformation is not extensively documented in scientific literature, the underlying principles of the Van Leusen reaction are expected to be applicable. The key to this synthesis is the use of an α-activated isocyanide, where an electron-withdrawing group stabilizes an adjacent carbanion. In the case of TosMIC, the tosyl group serves this purpose. Analogously, the cyclopropyl group in this compound can also stabilize an adjacent negative charge, suggesting its potential as a reagent in similar cycloaddition reactions.
These application notes provide a detailed overview of the synthesis of functionalized oxazoles based on the well-established Van Leusen protocol, which serves as a model for reactions involving activated isocyanides like this compound.
Reaction Mechanism and Principles
The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction.[1] The reaction commences with the deprotonation of the α-carbon of the isocyanide (e.g., TosMIC) by a base, typically potassium carbonate, to form a stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde, leading to the formation of an alkoxide intermediate. Subsequent intramolecular cyclization occurs through the attack of the alkoxide onto the isocyanide carbon, forming a 5-membered oxazoline intermediate. The final step involves the base-mediated elimination of the activating group (e.g., p-toluenesulfinic acid from TosMIC), resulting in the aromatization of the ring to yield the desired functionalized oxazole.[1]
Mandatory Visualizations
Caption: Logical workflow of the isocyanide-based oxazole synthesis.
Caption: Simplified reaction mechanism for oxazole synthesis.
Experimental Protocols
Protocol 1: General Synthesis of 5-Substituted Oxazoles using TosMIC
This protocol describes a standard procedure for the synthesis of 5-substituted oxazoles from various aldehydes and tosylmethyl isocyanide (TosMIC).
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-substituted oxazole.
Protocol 2: Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles
This protocol provides an efficient, microwave-assisted method for the synthesis of 5-aryl-1,3-oxazoles.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
TosMIC (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous methanol (5 mL)
Equipment:
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1.0 mmol), TosMIC (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add anhydrous methanol (5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 80°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The workup and purification procedure is similar to that described in Protocol 1.
Data Presentation
The following tables summarize the scope of the Van Leusen oxazole synthesis with various aldehydes, demonstrating the versatility and efficiency of this method.
Table 1: Synthesis of 5-Substituted Oxazoles from Aromatic Aldehydes and TosMIC
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 5-Phenyloxazole | 85 | [1] |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 92 | [1] |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 88 | [1] |
| 4 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole | 83 | [1] |
| 5 | Thiophene-2-carbaldehyde | 5-(Thiophen-2-yl)oxazole | 78 | [1] |
Table 2: Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
This one-pot synthesis utilizes an aldehyde, an aliphatic halide, and TosMIC in an ionic liquid solvent.
| Entry | Aldehyde | Aliphatic Halide | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Methyl iodide | 4-Methyl-5-phenyloxazole | 85 | |
| 2 | 4-Chlorobenzaldehyde | Ethyl bromide | 5-(4-Chlorophenyl)-4-ethyloxazole | 82 | |
| 3 | 4-Nitrobenzaldehyde | Benzyl bromide | 4-Benzyl-5-(4-nitrophenyl)oxazole | 88 |
The synthesis of functionalized oxazoles using α-activated isocyanides, exemplified by the Van Leusen reaction with TosMIC, is a highly effective and adaptable method for generating a diverse range of oxazole derivatives. The mild reaction conditions, broad substrate tolerance, and amenability to modern synthetic techniques like microwave assistance make it an invaluable tool for researchers in medicinal chemistry and drug development. While the specific application of this compound remains an area for further exploration, the foundational principles outlined in these notes provide a solid framework for its potential use in the synthesis of novel cyclopropyl-functionalized oxazoles.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
Synthesis of Imidazoles via Isocyanide-Based Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazole derivatives utilizing isocyanide-based multicomponent reactions (MCRs). While the initial focus was on isocyanocyclopropane-based MCRs, a comprehensive literature review did not yield specific examples of its application in imidazole synthesis. Therefore, this guide focuses on well-established and versatile isocyanide-based MCRs, namely the van Leusen and Groebke-Blackburn-Bienaymé reactions, which are pivotal in the generation of diverse imidazole libraries for drug discovery and development.
Application Notes
Isocyanide-based multicomponent reactions are powerful tools in medicinal chemistry and drug discovery for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[1] These reactions offer high atom economy and procedural simplicity, making them ideal for the construction of libraries of structurally diverse compounds.[2] Imidazoles, in particular, are a critical heterocyclic motif found in numerous pharmaceuticals due to their wide range of biological activities.[3][4]
The van Leusen imidazole synthesis is a [3+2] cycloaddition reaction that typically involves the reaction of an aldimine with tosylmethylisocyanide (TosMIC) to afford 1,4,5-trisubstituted imidazoles.[5][6] This reaction is known for its reliability and the commercial availability of TosMIC.[6]
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide, yielding 3-amino-imidazo-fused heterocycles.[4][7] This reaction is highly valued for its ability to generate diverse and complex scaffolds in a single synthetic operation.[7]
Key Advantages of Isocyanide-Based MCRs for Imidazole Synthesis:
-
Diversity-Oriented Synthesis: The modular nature of MCRs allows for the facile generation of large libraries of imidazole derivatives by varying the individual components.[2]
-
Efficiency and Atom Economy: MCRs are typically one-pot reactions that proceed without the isolation of intermediates, leading to higher overall yields and reduced waste.[1]
-
Access to Privileged Scaffolds: Imidazoles are considered "privileged scaffolds" in medicinal chemistry, and MCRs provide a direct route to these important structures.[4]
Experimental Protocols
Protocol 1: Van Leusen Imidazole Synthesis
This protocol describes the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, an amine (to form the aldimine in situ), and tosylmethylisocyanide (TosMIC).
Reaction Scheme:
Caption: General scheme for the van Leusen three-component imidazole synthesis.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Tosylmethylisocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (MeOH), anhydrous (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the aldimine.
-
Add tosylmethylisocyanide (TosMIC) (1.0 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol outlines the synthesis of 3-amino-imidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and an isocyanide.
Reaction Scheme:
Caption: General scheme for the Groebke-Blackburn-Bienaymé three-component reaction.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (MeOH), anhydrous (5 mL)
-
Sealed reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a sealed reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and scandium(III) triflate (0.1 mmol).
-
Add anhydrous methanol (5 mL) to the vial.
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-imidazo[1,2-a]pyridine.
Data Presentation
The following tables summarize representative quantitative data for the van Leusen and GBB reactions, showcasing the scope and efficiency of these methods.
Table 1: Scope of the Van Leusen Imidazole Synthesis
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 1-benzyl-4-phenyl-1H-imidazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | 1-cyclohexyl-4-(4-chlorophenyl)-1H-imidazole | 78 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 1-phenyl-4-(4-methoxyphenyl)-1H-imidazole | 82 |
| 4 | Thiophene-2-carbaldehyde | Benzylamine | 1-benzyl-4-(thiophen-2-yl)-1H-imidazole | 75 |
Table 2: Scope of the Groebke-Blackburn-Bienaymé Reaction
| Entry | Amidine | Aldehyde (R¹) | Isocyanide (R²) | Product | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine | 92 |
| 2 | 2-Aminopyrazine | 4-Fluorobenzaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine | 88 |
| 3 | 2-Aminopyrimidine | 3-Nitrobenzaldehyde | Benzyl isocyanide | N-benzyl-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidin-3-amine | 85 |
| 4 | 2-Aminopyridine | Furan-2-carbaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 90 |
Visualization of Reaction Workflow and Mechanism
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of imidazoles via MCRs.
Caption: A generalized experimental workflow for MCR-based imidazole synthesis.
Simplified Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction
This diagram outlines the key steps in the GBB reaction mechanism.
Caption: Simplified mechanistic pathway of the GBB reaction.
References
Isocyanocyclopropane: A Versatile Building Block for Natural Product Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocyanocyclopropane is a unique and highly reactive building block for organic synthesis, combining the inherent strain of a cyclopropane ring with the versatile reactivity of an isocyanide functional group. This combination makes it an attractive reagent for the construction of complex molecular architectures, particularly in the synthesis of natural products and their analogues. The strained three-membered ring can influence the stereochemical outcome of reactions, while the isocyanide group readily participates in a variety of transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex, scaffold-diverse molecules from simple starting materials in a single step, aligning with the principles of green and efficient chemistry. Although specific examples of its incorporation into the total synthesis of a named natural product are not prominently featured in recent literature, the potential of this compound as a key building block is significant. This document provides an overview of its application, focusing on its use in the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR), and offers detailed, representative protocols for its implementation in synthetic workflows.
Key Applications in Synthesis
This compound is primarily utilized in multicomponent reactions to introduce a cyclopropyl-amide moiety into the target molecule. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.
-
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound is used, the resulting product contains a cyclopropylamide group. This reaction is highly convergent and allows for the introduction of four points of diversity, making it ideal for the generation of compound libraries for drug discovery.[1][2][3]
-
Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[4][5] The use of this compound in this reaction yields products with a cyclopropylamide functionality attached to an α-acyloxy center. This reaction is particularly useful for the synthesis of depsipeptides and other ester-containing molecules.[6]
Data Presentation
The following tables summarize representative quantitative data for the Ugi and Passerini reactions using this compound. The data is illustrative and based on typical outcomes for these reactions with similar isocyanides, as specific data for this compound in a natural product synthesis is not available.
Table 1: Representative Yields for the Ugi Four-Component Reaction with this compound
| Aldehyde (R1CHO) | Amine (R2NH2) | Carboxylic Acid (R3COOH) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | Benzylamine | Acetic Acid | 75-85 | Not Applicable |
| Isobutyraldehyde | Aniline | Benzoic Acid | 70-80 | 1:1 to 3:1 |
| Cyclohexanecarboxaldehyde | (S)-α-Methylbenzylamine | Propionic Acid | 65-75 | >95:5 |
| 4-Nitrobenzaldehyde | Morpholine | Acetic Acid | 80-90 | Not Applicable |
Table 2: Representative Yields for the Passerini Three-Component Reaction with this compound
| Aldehyde/Ketone (R1COR2) | Carboxylic Acid (R3COOH) | Product Yield (%) |
| Benzaldehyde | Acetic Acid | 80-90 |
| Acetone | Benzoic Acid | 60-70 |
| Cyclohexanone | Propionic Acid | 70-80 |
| Furfural | Glycolic Acid | 75-85 |
Experimental Protocols
The following are detailed, representative protocols for the Ugi and Passerini reactions using this compound.
Protocol 1: General Procedure for the Ugi Four-Component Reaction (Ugi-4CR)
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous methanol (0.5 M) in a round-bottom flask, add the carboxylic acid (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino cyclopropylamide.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: General Procedure for the Passerini Three-Component Reaction (P-3CR)
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) and carboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.5 M) in a round-bottom flask, add this compound (1.1 equiv).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution to remove excess carboxylic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-acyloxy cyclopropylamide.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the Ugi Four-Component Reaction.
Caption: Simplified mechanism of the Passerini Reaction.
This compound is a promising and versatile building block for the synthesis of complex organic molecules, including those with potential biological activity. Its application in multicomponent reactions like the Ugi and Passerini reactions provides a rapid and efficient means to introduce the unique cyclopropylamide moiety. While its use in the total synthesis of specific natural products is an area ripe for further exploration, the representative protocols and data presented here provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies for the development of novel chemical entities.
References
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclopropane-Fused N-Heterocycles
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for the stereoselective synthesis of cyclopropane-fused N-heterocycles, which are significant structural motifs in medicinal chemistry due to their unique conformational constraints and biological activities.
Introduction
Cyclopropane-fused N-heterocycles are prevalent in a variety of biologically active compounds, including natural products and pharmaceuticals. The rigid cyclopropane ring introduces specific conformational constraints that can enhance binding affinity to biological targets and improve pharmacokinetic properties. However, the construction of these strained bicyclic systems with high stereocontrol remains a significant synthetic challenge. This document outlines several modern and efficient stereoselective methods for their synthesis.
Methodologies and Key Concepts
Several strategies have been developed for the stereoselective synthesis of these complex scaffolds. Key approaches include:
-
Palladium-Catalyzed Aza-Heck-Triggered C(sp³)–H Functionalization: This powerful cascade reaction allows for the formation of cyclopropane rings by intramolecular C–H activation. The stereoselectivity is often controlled by the choice of chiral ligands.
-
Modular Synthesis using Diazo Reagents: This approach involves the conversion of secondary amines to α-diazo amides, followed by intramolecular cyclopropanation. This method is highly modular, allowing for the synthesis of a diverse range of structures.[1][2]
-
Dearomative Cyclopropanation: This strategy involves the direct cyclopropanation of N-heteroarenes, such as quinolines and indoles, leading to the formation of fused-ring systems with high stereoselectivity.[3][4]
-
Biocatalytic Intramolecular Cyclopropanation: Engineered enzymes, such as modified myoglobins, can catalyze the intramolecular cyclopropanation of allyl diazoacetamides to afford fused cyclopropane-γ-lactams with high enantioselectivity.[5]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Aza-Heck-Triggered C(sp³)–H Functionalization Cascade
This protocol describes the synthesis of ring-fused cyclopropanes via a Pd(0)-catalyzed aza-Heck cyclization followed by a C(sp³)–H palladation.
Reaction Scheme:
Caption: General workflow for Pd-catalyzed cyclopropanation.
Materials:
-
N-(pentafluorobenzoyloxy)carbamate substrate (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., L3 as described in Bower et al.) (10 mol%)
-
CsOPiv (100 mol%)
-
Toluene (0.1 M)
Procedure:
-
To an oven-dried reaction vessel, add the N-(pentafluorobenzoyloxy)carbamate substrate, Pd(OAc)₂, ligand, and CsOPiv.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane-fused N-heterocycle.
Quantitative Data Summary:
| Substrate | Product | Yield (%) | d.r. | Reference |
| 1a | 2a | 56 | - | [6] |
| 1u | 2u | - | >15:1 | [7] |
Protocol 2: Modular Synthesis of Cyclopropane-Fused Lactams via Diazo Reagents
This protocol outlines a modular approach for synthesizing cyclopropane-fused lactams from unsaturated secondary amines and α-diazo acylating agents.[1]
Reaction Scheme:
Caption: Pathway for modular lactam synthesis.
Materials:
-
Unsaturated secondary amine (1.0 equiv)
-
α-diazo acylating agent (1.2 equiv)
-
Solvent (e.g., Toluene or THF)
-
Heat source or photolysis setup
Procedure:
-
Dissolve the unsaturated secondary amine in the chosen solvent in a reaction vessel.
-
Add the α-diazo acylating agent to the solution.
-
Stir the mixture at room temperature to facilitate the initial acylation, forming the tertiary α-diazo amide. Monitor this step by TLC.
-
Once the acylation is complete, heat the reaction mixture (e.g., to 80 °C) to induce the intramolecular (3+2) cycloaddition and subsequent fragmentation. Alternatively, for thermally sensitive substrates, photolysis can be employed.
-
Monitor the cyclopropanation step until completion.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Amine | Acylating Agent | Product | Yield (%) | d.r. | Reference |
| 5a | 12a (Aryl) | 13a | High | - | [1] |
| 5a | 12b (Alkyl) | - | High | - | [1] |
| - | - | 9f-j | - | >20:1 | [1] |
Protocol 3: Visible-Light-Induced Dearomative Cyclopropanation of Indoles
This protocol describes a photoredox-catalyzed dearomative cyclopropanation of indole derivatives to synthesize cyclopropane-fused indolines.[3]
Reaction Scheme:
Caption: Simplified photoredox cycle for dearomatization.
Materials:
-
Indole derivative (1.0 equiv)
-
Cyclopropanating agent (e.g., a suitable methylene donor)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Solvent (e.g., MeCN or DMF)
-
Light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel, dissolve the indole derivative and the cyclopropanating agent in the chosen solvent.
-
Add the photoredox catalyst.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclopropane-fused indoline. For asymmetric synthesis, a chiral auxiliary can be attached to the indole substrate.
Quantitative Data Summary:
| Indole Substrate | Product | Yield (%) | d.r. (with chiral auxiliary) | Reference |
| Various | Various | Moderate to Excellent | Excellent | [3] |
Summary and Outlook
The stereoselective synthesis of cyclopropane-fused N-heterocycles is a rapidly evolving field with significant implications for drug discovery and development. The methodologies presented here, including palladium-catalyzed cascades, modular approaches with diazo reagents, and photoredox catalysis, offer powerful tools for accessing these valuable scaffolds with high levels of stereocontrol. Future developments are expected to focus on expanding the substrate scope, improving catalyst efficiency, and developing even more sustainable and atom-economical synthetic routes.
References
- 1. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible-light enabled synthesis of cyclopropane-fused indolines via dearomatization of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Isocyanocyclopropane
Welcome to the technical support center for the purification of isocyanocyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this unique and reactive compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low or No Yield After Purification
| Possible Cause | Recommended Solution |
| Thermal Decomposition | This compound, like many isocyanides, can be thermally unstable. High temperatures during distillation can lead to polymerization or rearrangement. Solution: Use vacuum distillation to lower the boiling point.[1][2] Aim for the lowest possible temperature that allows for a reasonable distillation rate. |
| Hydrolysis on Silica Gel | Standard silica gel is acidic and can catalyze the hydrolysis of the isocyanide to N-cyclopropylformamide, especially if using protic solvents. Solution: If using column chromatography, use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a base like triethylamine before use. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic) or a modified silica gel.[3][4] |
| Product Loss During Workup | This compound is volatile. Evaporation of solvents under high vacuum or for extended periods can lead to significant loss of the product. Solution: When removing solvents via rotary evaporation, use a moderate vacuum and a low-temperature water bath. Monitor the evaporation closely and stop as soon as the bulk of the solvent is removed. |
| Incomplete Reaction | The crude product may contain a low concentration of this compound to begin with. Solution: Before purification, analyze a crude sample by GC or ¹H NMR to confirm the presence of the desired product and to get a rough idea of the conversion. |
Issue 2: Product Discoloration After Purification
| Possible Cause | Recommended Solution |
| Thermal Stress | Even with vacuum distillation, excessive heating can cause the formation of colored impurities. Solution: Ensure the heating mantle is set to the minimum temperature required for distillation. Use a well-insulated distillation apparatus to maintain a consistent temperature. |
| Residual Impurities | Certain impurities, even in trace amounts, can lead to discoloration upon heating or over time. Solution: If distillation does not yield a colorless product, a subsequent filtration through a short plug of neutral alumina or deactivated silica gel may remove the colored impurities.[3] |
| Air/Moisture Sensitivity | Isocyanides can be sensitive to air and moisture, which can lead to degradation and the formation of colored byproducts. Solution: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. |
Issue 3: Persistent Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Co-eluting/Co-distilling Impurities | An impurity may have a very similar boiling point or polarity to this compound. Solution: For distillation, try using a fractionating column to improve separation.[2] For chromatography, experiment with different solvent systems to improve the resolution between your product and the impurity. |
| Unreacted Starting Material | If the synthesis involves the dehydration of N-cyclopropylformamide, this starting material may be a persistent impurity. Solution: N-cyclopropylformamide is significantly more polar than this compound. A carefully performed column chromatography on deactivated silica should effectively separate the two. |
| Solvent Residues | High-boiling point solvents used in the reaction or workup may be difficult to remove. Solution: Choose lower-boiling point solvents for extraction and chromatography where possible. If high-boiling solvents are unavoidable, ensure your vacuum distillation is performed at a sufficiently low pressure to allow for their removal before the product distills. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for this compound?
A1: Due to its expected volatility and potential thermal instability, vacuum distillation is the highly recommended method for the purification of this compound.[1][2] This technique allows for distillation at a lower temperature, minimizing the risk of decomposition and polymerization.[1]
Q2: What is the boiling point of this compound?
A2: There is limited published data on the experimentally determined boiling point of this compound.[5] However, based on its molecular weight (67.09 g/mol ) and comparison with structurally similar compounds (e.g., chlorocyclopropane, b.p. 43°C; cyclopropane, b.p. -33°C), it is expected to be a low-boiling liquid.[6][7] It is crucial to perform any distillation under reduced pressure.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, but with caution. Isocyanides are known to be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[3][4] If you must use chromatography, it is essential to use deactivated silica gel or an alternative stationary phase like neutral alumina. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically a good starting point.
Q4: How can I assess the purity of my purified this compound?
A4: The purity of this compound can be effectively determined by a combination of the following techniques:
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds. The purity can be calculated from the relative peak areas in the chromatogram.
-
¹H NMR Spectroscopy: Can be used to check for the presence of characteristic peaks for this compound and the absence of signals from common impurities like N-cyclopropylformamide or residual solvents.
-
IR Spectroscopy: The isocyanide group has a very characteristic strong and sharp absorption band in the region of 2150-2130 cm⁻¹. The presence of this band is a good indicator of the product.
Q5: What are the best practices for storing purified this compound?
A5: this compound should be handled as a potentially toxic and flammable liquid.[6] For storage, it is recommended to:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent reaction with air and moisture.
-
Store at low temperatures (refrigerated or frozen) to minimize decomposition and polymerization over time.
-
Keep away from acids, as they can catalyze polymerization or hydrolysis.
Quantitative Data Summary
| Property | This compound (C₄H₅N) | Analogous Compound: tert-Butyl isocyanide (C₅H₉N) | Analogous Compound: Chlorocyclopropane (C₃H₅Cl) |
| Molecular Weight | 67.09 g/mol [6] | 83.13 g/mol | 76.53 g/mol [8] |
| Boiling Point (Atmospheric) | Not reported, estimated to be low. | 91-92 °C | 43 °C[8] |
| Purity (Commercial Sources) | Typically >95% | >98% | >97% |
| IR Absorption (N≡C stretch) | Expected ~2140 cm⁻¹ | ~2140 cm⁻¹ | N/A |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation (General Procedure)
This protocol provides a general framework. The optimal pressure and temperature will need to be determined empirically.
-
Setup:
-
Assemble a clean, dry vacuum distillation apparatus. A short path distillation head is recommended for small quantities.
-
Use a magnetic stir bar in the distilling flask to ensure smooth boiling. Boiling chips are not effective under vacuum.
-
Connect the apparatus to a vacuum pump via a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from volatile vapors.
-
Ensure all glass joints are well-sealed. A small amount of vacuum grease may be used if necessary.
-
-
Procedure:
-
Transfer the crude this compound to the distilling flask.
-
Begin stirring and slowly evacuate the system. Any low-boiling solvents will be removed first and collected in the cold trap.
-
Once a stable vacuum is achieved, begin to gently heat the distilling flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect any initial fractions (foreruns) that distill at a lower temperature.
-
When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask and collect the main fraction.
-
Stop the distillation once the main fraction has been collected and before the temperature begins to rise again, which would indicate the distillation of higher-boiling impurities.
-
Release the vacuum carefully and backfill the system with an inert gas before collecting the purified product.
-
Protocol 2: Purification by Flash Chromatography (General Procedure)
-
Preparation of Deactivated Silica:
-
Prepare a slurry of silica gel in the desired eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (1-2% of the silica gel volume) to the slurry and stir for 15-30 minutes.
-
Pack the column with the deactivated silica slurry.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the packed column.
-
Elute the compound from the column using the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and carefully remove the solvent by rotary evaporation at low temperature and moderate vacuum.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for low purification yield.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 58644-53-4 [smolecule.com]
- 6. This compound | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropane CAS#: 75-19-4 [m.chemicalbook.com]
- 8. chlorocyclopropane [webbook.nist.gov]
Technical Support Center: Safe Handling and Storage of Volatile Isocyanides
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for the safe handling and storage of volatile isocyanides in a laboratory setting. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving volatile isocyanides.
Issue 1: A strong, unpleasant odor is detected in the laboratory.
-
Immediate Action:
-
Ensure your personal protective equipment (PPE) is correctly worn, including a properly fitted respirator.
-
If the odor is strong, evacuate the immediate area and alert your supervisor or safety officer.
-
Work exclusively within a certified chemical fume hood.
-
Check for any open containers, leaks in your apparatus, or improperly disposed waste.
-
-
Preventative Measures & Solutions:
-
Containment: Always handle volatile isocyanides in a well-ventilated fume hood. Keep containers tightly sealed when not in use.
-
Neutralization: Prepare a quenching solution to neutralize any spills or residual isocyanide on glassware and surfaces. Common neutralizing agents include a 5% methanolic sulfuric acid solution.[1]
-
Waste Management: Dispose of all isocyanide-contaminated waste in designated, sealed containers. Do not leave contaminated materials open to the atmosphere.
-
Adduct Formation: For storage and in some reaction setups, consider converting the isocyanide to a less volatile and less odorous halogen-bonded adduct, which can later be used in chemical transformations.
-
Issue 2: The isocyanide reagent appears discolored or has polymerized upon storage.
-
Probable Cause:
-
Decomposition: Isocyanides can be sensitive to light, heat, and acidic conditions, leading to decomposition or polymerization.
-
Moisture Contamination: Although stable to strong bases, isocyanides are sensitive to acid and can hydrolyze in the presence of aqueous acid.[2] Some may also react with moisture over time.
-
Improper Storage: Storing at room temperature or in incompatible containers can accelerate degradation.
-
-
Solutions & Preventative Actions:
-
Purity Check: Before use, verify the purity of the isocyanide using techniques like IR spectroscopy (a strong stretch around 2140 cm⁻¹) or NMR.
-
Proper Storage: Store volatile isocyanides in a cool, dry, and dark place, preferably in a refrigerator or freezer rated for flammable materials.[3] An inert atmosphere (argon or nitrogen) is recommended for long-term storage.
-
Inhibitors: For some isocyanides prone to polymerization, the addition of a stabilizer, such as certain phenolic compounds, may be considered for long-term storage.[4]
-
Material Compatibility: Use glass containers with PTFE-lined caps. Avoid plastic containers as they may be permeable or reactive.[3]
-
Issue 3: Pressure buildup is observed in a container of isocyanide.
-
Immediate Action:
-
Do not attempt to tighten the cap further.
-
Place the container in a secondary containment vessel within a fume hood.
-
Cool the container in an ice bath to reduce the vapor pressure of the volatile isocyanide.
-
If you suspect decomposition is occurring, consult with your institution's environmental health and safety (EHS) department for guidance on how to proceed with safely venting and neutralizing the contents.
-
-
Probable Cause:
-
Decomposition: Decomposition of the isocyanide can generate gaseous byproducts.
-
Temperature Fluctuation: Storage in an area with significant temperature swings can cause pressure changes.
-
-
Preventative Measures:
-
Controlled Storage: Store at a stable, recommended temperature.
-
Venting Caps: For long-term storage of larger quantities, consider using a vented cap system that can safely release excess pressure while preventing contamination. Consult with your safety officer before implementing this.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with volatile isocyanides?
A1: The primary hazards of volatile isocyanides include:
-
Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin. Some isocyanides are lachrymatory (cause tearing).
-
Odor: They are known for their extremely unpleasant and pervasive odors.[5] While the odor itself is a nuisance, it also serves as a warning for exposure.
-
Flammability: Many volatile isocyanides are flammable liquids.
Q2: What Personal Protective Equipment (PPE) is required when handling volatile isocyanides?
A2: The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always double-glove and dispose of the outer glove immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. For situations with a higher risk of exposure, such as a spill, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.
Q3: How should I properly dispose of isocyanide waste?
A3: Isocyanide waste must be treated as hazardous waste.
-
Quenching: Before disposal, unreacted isocyanides in reaction mixtures or on contaminated materials should be quenched. This can be done by slowly adding the waste to a stirred solution of dilute acid (e.g., hydrochloric acid) in a fume hood. The disappearance of the odor indicates the completion of the hydrolysis to the corresponding formamide.[2][6] The resulting solution should then be neutralized.
-
Oxidative Treatment: For dilute aqueous waste, oxidative treatment with sodium hypochlorite solution (bleach) under alkaline conditions (pH > 10) can be used to convert the isocyanide to the less toxic cyanate.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be decontaminated with a neutralizing solution.
-
Professional Disposal: All quenched and neutralized waste should be collected in properly labeled hazardous waste containers and disposed of through your institution's EHS program.
Q4: Are there established occupational exposure limits (OELs) for volatile isocyanides?
A4: Specific OELs for many volatile isocyanides are not as well-established as for isocyanates. For methyl isocyanate, a related but more hazardous compound, the OSHA Permissible Exposure Limit (PEL) is 0.02 ppm as an 8-hour time-weighted average.[7] In the absence of specific OELs for other volatile isocyanides, it is prudent to handle them as highly toxic substances and to minimize exposure to the lowest possible levels. Always consult the Safety Data Sheet (SDS) for the specific isocyanide you are using and follow the principle of ALARA (As Low As Reasonably Achievable).
Quantitative Data
The following table summarizes key physical properties of common volatile isocyanides. This data is essential for risk assessment and experimental planning.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl Isocyanide | C₂H₃N | 41.05 | 59-60[8] | - |
| Ethyl Isocyanide | C₃H₅N | 55.08 | 97.0 (calculated)[9] | - |
| tert-Butyl Isocyanide | C₅H₉N | 83.13 | 91[2] | 0.735 at 25°C[2] |
| Benzyl Isocyanide | C₈H₇N | 117.15 | 105-106 at 75 mmHg | 0.962 at 25°C |
Experimental Protocols
Protocol 1: General Handling and Transfer of Volatile Isocyanides
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and quenching solutions readily available.
-
Inert Atmosphere: For transfers of highly reactive or moisture-sensitive isocyanides, use standard Schlenk line or glovebox techniques under an inert atmosphere (argon or nitrogen).
-
Syringe Transfer: For liquid isocyanides, use a clean, dry, gas-tight syringe.
-
Purge the syringe with an inert gas before drawing up the liquid.
-
Insert the needle through a septum on the reagent bottle to minimize exposure to the atmosphere.
-
Dispense the isocyanide directly into the reaction vessel, below the surface of the solvent if possible.
-
-
Cleaning: Immediately after use, rinse the syringe and any other contaminated glassware with a suitable solvent, and then with a quenching solution. Collect all rinsate as hazardous waste.
Protocol 2: Spill Response for Volatile Isocyanides
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and splash goggles.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize: Once absorbed, cautiously add a quenching solution (e.g., dilute acid) to the absorbed material in a suitable container within the fume hood. Be aware that the neutralization reaction may be exothermic.
-
Cleanup: Collect the neutralized material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with the quenching solution, followed by a standard laboratory cleaner.
-
Report: Report the spill to your supervisor and EHS department, following your institution's protocols.
Visualizations
References
- 1. Methyl isocyanide | C2H3N | CID 11646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL ISOCYANIDE | 7188-38-7 [chemicalbook.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl isocyanide (CAS 624-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. chemeo.com [chemeo.com]
identifying and minimizing byproducts in isocyanocyclopropane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of isocyanocyclopropane.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of this compound. What are the common causes?
A1: Low yields in this compound synthesis, particularly via the Hofmann isocyanide synthesis (carbylamine reaction), can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate and that the stirring is efficient, especially in a biphasic system.
-
Suboptimal Temperature: The reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, byproduct formation may be favored. Careful temperature control is crucial.
-
Base Concentration: A sufficient amount of a strong base is necessary to deprotonate the chloroform and the intermediate species. Insufficient base will result in a low yield.
-
Purity of Reagents: The purity of the starting materials, particularly the cyclopropylamine and chloroform, is important. Impurities can interfere with the reaction.
-
Moisture: The presence of water can consume the dichlorocarbene intermediate and lead to the formation of byproducts such as N-cyclopropylformamide. Ensure all glassware is dry and use anhydrous solvents if possible.
Q2: What are the most common byproducts I should expect in my crude reaction mixture?
A2: The byproducts in this compound synthesis depend on the specific method used. For the common Hofmann isocyanide synthesis from cyclopropylamine, chloroform, and a base, potential byproducts include:
-
Unreacted Cyclopropylamine: Incomplete reaction will leave residual starting material.
-
N-Cyclopropylformamide: This can form if water is present in the reaction mixture, which reacts with the dichlorocarbene intermediate and the amine.
-
N,N'-Dicyclopropylurea: This can be formed from the reaction of this compound with any water present, followed by reaction with another molecule of cyclopropylamine.
-
Cyclopropyl isothiocyanate: If a source of sulfur is present (e.g., from a phase-transfer catalyst), this byproduct can sometimes be observed.
-
Polymeric/Tarry Materials: Dichlorocarbene can self-condense or react with other species to form polymeric materials, especially at higher temperatures.
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of analytical techniques can be used to identify byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components in the crude reaction mixture. The mass spectrum of each component can be compared to libraries or known spectra to identify the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the components of the crude mixture. The presence of characteristic peaks can indicate specific byproducts.
-
Infrared (IR) Spectroscopy: The presence of characteristic absorption bands can indicate the presence of functional groups associated with byproducts, such as the C=O stretch of a formamide or urea.
Q4: What are the best methods for purifying this compound?
A4: this compound is a volatile liquid, making distillation a suitable purification method.
-
Fractional Distillation: This is the most common method for purifying this compound from less volatile byproducts. Due to the unpleasant odor of isocyanides, it is crucial to perform the distillation in a well-ventilated fume hood.
-
Column Chromatography: While possible, this is less common for volatile isocyanides and may lead to product loss. If used, a non-polar eluent system on silica gel is a potential starting point.
Q5: The product has a very strong, unpleasant odor. Is this normal, and what precautions should I take?
A5: Yes, isocyanides are notorious for their extremely foul and pervasive odors. This is a characteristic feature of this class of compounds. It is essential to handle this compound and any crude reaction mixtures containing it with extreme caution.
-
Fume Hood: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Quenching: To neutralize the odor of isocyanide waste and contaminated glassware, it can be quenched with an acidic solution (e.g., dilute hydrochloric acid) which will hydrolyze the isocyanide to the corresponding amine.
Data Presentation
Table 1: Potential Byproducts in this compound Synthesis (Hofmann Method)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Mass Spectral Peaks (m/z) |
| Cyclopropylamine | C₃H₇N | 57.10 | 49-50[1][2][3] | 56, 42, 41, 39, 30 |
| N-Cyclopropylformamide | C₄H₇NO | 85.10 | Not readily available | 85, 56, 42, 28 |
| N,N'-Dicyclopropylurea | C₇H₁₂N₂O | 140.18 | High melting solid (est.) | 140, 83, 56, 42 |
| Cyclopropyl isothiocyanate | C₄H₅NS | 99.16 | 57-59[4] | 99, 72, 59, 41[5][6] |
| Chloroform (reactant) | CHCl₃ | 119.38 | 61.2 | 118, 83, 47 |
Table 2: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | Too Low | Decreased | High | Maintain a gentle reflux. |
| Optimal (e.g., 40-50 °C) | Maximized | Good | Use a water bath for control. | |
| Too High | Decreased | Decreased (more tar) | Avoid excessive heating. | |
| Base Concentration | Insufficient | Low | Poor | Use at least 3 equivalents of base. |
| Optimal (e.g., 3-4 eq.) | High | Good | Ensure efficient stirring. | |
| Excessive | No significant benefit | May complicate workup | Avoid large excesses. | |
| Reaction Time | Too Short | Low | Poor (unreacted starting material) | Monitor by TLC or GC. |
| Optimal | High | Good | Typically 2-4 hours. | |
| Too Long | No significant benefit | May decrease due to side reactions | Quench after completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalyzed Hofmann Reaction
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Cyclopropylamine
-
Chloroform
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a 50% aqueous solution of sodium hydroxide.
-
Addition of Reactants: Prepare a solution of cyclopropylamine, chloroform, and a catalytic amount of benzyltriethylammonium chloride in dichloromethane.
-
Reaction Execution: Add the organic solution dropwise to the stirred sodium hydroxide solution. The reaction is exothermic and should be controlled with a water bath to maintain a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis of small aliquots from the organic layer.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure.
-
Purification: Purify the crude this compound by fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at the expected temperature for this compound.
Minimization of Byproducts:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried to minimize the formation of N-cyclopropylformamide.
-
Temperature Control: Maintain a steady, gentle reflux to avoid the formation of polymeric tars.
-
Efficient Stirring: Vigorous stirring is essential in this biphasic reaction to ensure efficient mixing of the reactants and catalyst.
-
Stoichiometry: Use a sufficient excess of base to drive the reaction to completion and neutralize the HCl formed.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships between reaction conditions and outcomes.
References
- 1. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 2. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 3. Cyclopropylamine - general description and application [georganics.sk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cyclopropyl isothiocyanate | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Optimizing Passerini Reactions with Isocyanocyclopropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve yields in Passerini reactions involving isocyanocyclopropane.
Frequently Asked Questions (FAQs)
Q1: What is the Passerini reaction and why is this compound a unique reactant?
The Passerini reaction is a three-component reaction (3-CR) that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide in a single step.[1][2] This reaction is highly valued in medicinal chemistry and drug discovery for its efficiency in generating molecular complexity from simple starting materials.[3]
This compound is a unique isocyanide reactant due to the high degree of strain in its three-membered ring. This strain can influence its reactivity in multicomponent reactions. While specific studies detailing the optimization of Passerini reactions with this compound are not abundant in the literature, its use has been documented in multi-step syntheses, indicating its viability as a reactant.[4]
Q2: What is the general mechanism of the Passerini reaction?
The mechanism of the Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents.[5] The key steps involve:
-
Formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which activates the carbonyl group.
-
Nucleophilic attack of the isocyanide on the activated carbonyl carbon.
-
Formation of a nitrilium intermediate.
-
Intramolecular acyl transfer from the carboxylate to the adjacent carbon, resulting in the stable α-acyloxy amide product.[5]
A diagram of the general Passerini reaction mechanism is provided below.
Caption: Generalized mechanism of the Passerini reaction.
Q3: What are the typical reaction conditions for a Passerini reaction?
Passerini reactions are generally favored in aprotic, non-polar solvents at or near room temperature.[6] High concentrations of the reactants are often beneficial for achieving good yields.[6] Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[7]
Troubleshooting Guide
This guide addresses common issues encountered during Passerini reactions with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Suboptimal Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents are generally not suitable for Passerini reactions.[7] | 1a. Solvent Screen: Perform small-scale test reactions using a variety of aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile to identify the optimal solvent for your specific substrates.[7] |
| 2. Low Reactant Concentration: The Passerini reaction is a third-order reaction, and higher concentrations of reactants can lead to increased reaction rates and yields.[1][6] | 2a. Increase Concentration: If solubility allows, increase the concentration of your reactants. | |
| 3. Steric Hindrance: Bulky substituents on the aldehyde/ketone or carboxylic acid can sterically hinder the reaction. Aldehydes are generally more reactive than ketones. | 3a. Modify Reactants: If possible, consider using a less sterically hindered aldehyde or carboxylic acid. | |
| 4. Unstable Isocyanide: this compound, like many isocyanides, can be prone to decomposition or polymerization, especially under acidic conditions.[7] | 4a. Check Isocyanide Quality: Ensure the this compound is pure and has been stored properly. 4b. Control Addition: Consider adding the this compound slowly to the reaction mixture. | |
| Formation of Side Products | 1. Isocyanide Polymerization: This is a common side reaction for isocyanides. | 1a. Optimize Temperature: Running the reaction at a lower temperature may reduce the rate of polymerization. 1b. Adjust Concentration: Very high concentrations of the isocyanide might favor polymerization. Experiment with slightly lower concentrations. |
| 2. Ugi Reaction Contamination: If an amine impurity is present, a competing Ugi four-component reaction can occur, especially in more polar solvents. | 2a. Purify Reactants: Ensure all starting materials and the solvent are free from amine impurities. 2b. Use Aprotic Solvents: Strictly use aprotic, non-polar solvents to disfavor the Ugi pathway.[7] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: Some Passerini reactions, especially with less reactive substrates, can be slow. | 1a. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until completion. |
| 2. Low Temperature: While room temperature is often sufficient, some systems may require gentle heating to proceed at a reasonable rate. | 2a. Cautious Heating: Gradually increase the reaction temperature (e.g., to 40-50 °C) and monitor for product formation and potential side reactions. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yielding Passerini reaction involving this compound.
Caption: A logical workflow for troubleshooting Passerini reactions.
Experimental Protocols
The following is a general experimental protocol for a Passerini reaction that can be adapted for use with this compound.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 - 1.2 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the carboxylic acid.
-
Solvent Addition: Add the anhydrous aprotic solvent to dissolve the reactants.
-
Isocyanide Addition: Slowly add the this compound to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Passerini reaction.
Data Presentation
While extensive quantitative data for Passerini reactions specifically involving this compound is limited in the public domain, the following table summarizes general trends observed for the Passerini reaction with various substrates, which can serve as a guide for optimization.
| Parameter Varied | General Effect on Yield | Rationale |
| Carbonyl Component | Aldehydes generally give higher yields than ketones. | Ketones are more sterically hindered and less electrophilic than aldehydes. |
| Solvent Polarity | Non-polar, aprotic solvents (e.g., DCM, THF) are optimal. Yields decrease in polar, protic solvents (e.g., Methanol). | The concerted mechanism is favored in non-polar environments. Protic solvents can interfere with the necessary hydrogen bonding and may promote side reactions.[7] |
| Reactant Concentration | Higher concentrations generally lead to higher yields and faster reaction rates.[6] | The reaction is trimolecular, so a higher concentration increases the probability of effective collisions between the three components.[1] |
| Temperature | Room temperature is often sufficient. Moderate heating may improve yields for less reactive substrates. | Excessive heat can promote the decomposition or polymerization of the isocyanide. |
By understanding the fundamental principles of the Passerini reaction and considering the unique electronic and steric properties of this compound, researchers can effectively troubleshoot and optimize their reaction conditions to achieve higher yields.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Cycloaddition Reactions of Isocyanocyclopropane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in cycloaddition reactions involving isocyanocyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the common types of cycloaddition reactions involving this compound?
This compound primarily participates in [4+1] cycloaddition reactions, a powerful method for constructing five-membered nitrogen-containing heterocyclic systems.[1] In these reactions, the isocyanide carbon atom adds to a four-atom π-system.[1] Additionally, the strained cyclopropane ring can undergo ring-opening reactions, and the molecule can engage in other cycloadditions like [3+2] annulations, similar to other donor-acceptor cyclopropanes.[1][2]
Q2: What are the key factors that control stereoselectivity in these reactions?
Stereoselectivity (both diastereoselectivity and enantioselectivity) is influenced by several critical factors:
-
Catalyst System: The choice of Lewis acid or transition metal catalyst is paramount. Chiral ligands are essential for achieving high enantioselectivity.[3][4]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction pathway and the stability of stereodetermining transition states.[5][6][7]
-
Temperature: Reaction temperature can affect the activation energies of competing diastereomeric pathways, sometimes even inverting the selectivity.[8][9]
-
Substrate Structure: The electronic properties and steric bulk of the substituents on both the this compound and the reacting partner play a crucial role.[3][10]
Q3: How does a Lewis acid catalyst work in these cycloadditions?
The typical mechanism begins with the coordination of the Lewis acid to the isocyanide group. This coordination activates the carbon-nitrogen triple bond, making the isocyanide carbon more electrophilic and susceptible to nucleophilic attack by the π-system partner (e.g., an oxadiene or azadiene).[1] This is followed by an intramolecular cyclization of the resulting intermediate to form the final heterocyclic product.[1] The choice of Lewis acid can have profound implications on the stereochemical outcome.[2]
Troubleshooting Guide
Problem: Low Diastereoselectivity (Poor Diastereomeric Ratio, d.r.)
If your reaction is producing a mixture of diastereomers, consider the following troubleshooting steps.
Problem: Low Enantioselectivity (Poor Enantiomeric Excess, e.e.)
Achieving high enantioselectivity requires a carefully chosen chiral environment for the reaction.
-
Chiral Ligand Screening: This is the most critical factor. The steric and electronic properties of the chiral ligand are key.
-
Common Ligand Types: Bisoxazoline (BOX), Trisoxazoline (TOX), and various phosphine-based ligands have proven effective in similar cycloadditions.[3][4]
-
Action: Synthesize or purchase a variety of ligands and screen them under consistent reaction conditions. Even minor structural changes to the ligand can dramatically impact enantioselectivity.[3]
-
-
Metal Salt Optimization: The metal precursor used with the chiral ligand matters.
-
Example: For a given bisoxazoline ligand, Ni(ClO₄)₂, Cu(OTf)₂, and other metal salts can yield vastly different e.e. values.[3]
-
Action: Test different metal perchlorates, triflates, or hexafluoroantimonates in combination with your optimal ligand.
-
-
Additive/Co-catalyst Effects:
-
Action: The presence of additives like molecular sieves to ensure anhydrous conditions, or the use of a co-catalyst, can sometimes improve enantioselectivity. A typical procedure for enantioselective cycloadditions involves activating the catalyst by stirring the metal salt and ligand together before adding the substrates.[3]
-
Problem: Low or No Yield
-
Catalyst Activation: Ensure your Lewis acid or metal complex is active. Some catalysts are sensitive to air and moisture. Donor-acceptor cyclopropanes often require activation by a Lewis acid to undergo ring-opening and subsequent cycloaddition.[11][12]
-
Reaction Temperature & Time: Some cycloadditions are slow at lower temperatures. If you have optimized for stereoselectivity at a low temperature, you may need to increase the reaction time significantly. Conversely, higher temperatures might lead to decomposition. Monitor the reaction by TLC or LCMS to find the optimal balance.
-
Substrate Reactivity: this compound reactivity is influenced by the electronic properties of the cyclopropane ring.[1] Ensure the reaction partner (e.g., the diene) is sufficiently reactive under the chosen conditions.
Data Presentation: Catalyst and Ligand Effects
The selection of the catalyst system is crucial for stereocontrol. The following tables summarize findings from studies on related donor-acceptor cyclopropanes, which provide a strong starting point for this compound systems.
Table 1: Effect of Lewis Acid on Diastereoselectivity in a [3+3] Cycloaddition (Data adapted from studies on 2-substituted cyclopropane-1,1-dicarboxylates with nitrones)
| Entry | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| 1 | 1a/Ni(ClO₄)₂ | 97:3 | 20% | [3] |
| 2 | 1b/Ni(ClO₄)₂ | >99:1 | 85% | [3] |
| 3 | 1e/Ni(ClO₄)₂ | >99:1 | 95% | [3] |
| 4 | Yb(OTf)₃ | cis-specific | N/A (achiral) | [3] |
Ligands 1a, 1b, and 1e represent different bisoxazoline or trisoxazoline structures.
Table 2: Influence of Lewis Acid on Reaction Pathway in [3+2] Cycloadditions (Data from studies on donor-acceptor cyclopropanes with isothiocyanates)
| Lewis Acid | Stereochemical Outcome | Reference |
| FeCl₃ | Caused racemization of the cyclopropane | [2] |
| Sn(OTf)₂ | Proceeded with inversion of configuration (enantiospecific) | [2] |
Experimental Protocols
General Procedure for Enantioselective [3+3] Cycloaddition of a Cyclopropane with a Nitrone
This protocol is adapted from a highly stereoselective reaction developed for donor-acceptor cyclopropanes and serves as a representative methodology.[3]
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, add the metal salt (e.g., Ni(ClO₄)₂·6H₂O, 0.040 mmol, 1.0 equiv).
-
Add the chiral ligand (e.g., trisoxazoline ligand, 0.044 mmol, 1.1 equiv) followed by the solvent (e.g., dimethoxyethane, 1 mL).
-
Stir the mixture at 50°C for 2 hours.
-
-
Reaction Setup:
-
In a separate oven-dried vial, add the cyclopropane substrate (e.g., this compound derivative, 0.44 mmol, 11 equiv relative to catalyst).
-
Cool the prepared catalyst solution to room temperature and add it to the cyclopropane substrate via syringe.
-
Add activated 4 Å molecular sieves (~100 mg).
-
Stir the resulting mixture at 30°C for 30 minutes.
-
-
Reaction Execution:
-
Add the nitrone substrate (0.20 mmol, 5 equiv relative to catalyst) to the mixture.
-
Stir the reaction at 30°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloaddition product.
-
Determine yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC).
-
Visualization of Key Processes
Lewis Acid Catalyzed [4+1] Cycloaddition Mechanism
The following diagram illustrates the general mechanistic pathway for the Lewis acid-catalyzed [4+1] cycloaddition of this compound with a generic 1,3-diene.
References
- 1. Buy this compound | 58644-53-4 [smolecule.com]
- 2. Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 4. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of isocyanocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and solutions associated with the synthesis of isocyanocyclopropane, with a particular focus on scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of Cyclopropanecarboxamide (Precursor)
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of cyclopropanecarboxamide | Incomplete Hofmann rearrangement of an amide precursor. | - Ensure precise control of temperature during the Hofmann rearrangement; low temperatures can stall the reaction, while excessively high temperatures can lead to side reactions.[1] - Verify the stoichiometry and quality of the reagents (e.g., sodium hypochlorite, sodium hydroxide).[1] - In a continuous-flow setup, optimize the residence time to ensure complete conversion.[1] |
| Poor quality of starting materials (e.g., γ-butyrolactone). | - Use high-purity starting materials. Consider distillation or other purification methods for commercial-grade reagents before use in the synthesis. | |
| Formation of urea by-products | Reaction of the intermediate isocyanate with unreacted amine or water. | - Maintain a low temperature during the initial mixing of sodium hypochlorite and the amide to prevent premature formation and subsequent side reactions of the isocyanate.[1] - Ensure the timely addition of a sufficient amount of sodium hydroxide before increasing the temperature for the rearrangement.[1] |
Step 2: Dehydration of Cyclopropanecarboxamide to this compound
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of this compound | Ineffective dehydration agent. | - Use a fresh, high-quality dehydrating agent such as phosphorus oxychloride (POCl₃).[2][3] - Ensure the reaction is conducted under anhydrous conditions, as moisture will consume the dehydrating agent. |
| Decomposition of the product. | - Isocyanides can be sensitive to acidic conditions; ensure the reaction mixture remains basic throughout the process and during workup.[4] - Maintain low temperatures during the reaction, especially when using highly reactive dehydrating agents like POCl₃.[2] | |
| Formation of colored impurities | Side reactions or decomposition of the isocyanide. | - Purify the crude product promptly after synthesis. Flash filtration over a short pad of silica gel with a non-polar eluent can be effective for removing polar impurities.[4][5] |
| Difficulties in purification | Volatility of this compound. | - Due to its volatility, purification by distillation should be performed under reduced pressure and at low temperatures to minimize product loss.[4] - For non-volatile impurities, column chromatography on deactivated silica gel can be employed, though care must be taken to avoid decomposition on the stationary phase.[4] |
| Contamination with triethylamine hydrochloride. | - If triethylamine is used as a base with POCl₃, the resulting triethylamine hydrochloride can be removed by filtration. Washing the organic extract with water will also remove this salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable routes involve the dehydration of N-cyclopropylformamide. This precursor is typically synthesized from cyclopropylamine, which can be produced on an industrial scale via the Hofmann rearrangement of cyclopropanecarboxamide.[1] An alternative approach is the Simmons-Smith cyclopropanation of an appropriate alkene precursor, which can also be adapted for scale-up, including through continuous-flow processes.[6][7][8]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns include:
-
Toxicity and Odor: this compound is toxic if swallowed, in contact with skin, or if inhaled.[9] It also has a pungent and unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Flammability: this compound is a highly flammable liquid and vapor.[9] Scale-up operations should be conducted in an environment free from ignition sources, and appropriate fire suppression equipment should be readily available.
-
Use of Hazardous Reagents: The dehydration step often employs hazardous reagents like phosphorus oxychloride (POCl₃), which is highly corrosive, reacts violently with water, and is toxic.[10][11][12][13] Strict protocols for handling and quenching these reagents are necessary.
-
Exothermic Reactions: The dehydration reaction can be exothermic. Adequate cooling and temperature monitoring are crucial to prevent runaway reactions, especially at a larger scale.
Q3: How can I minimize the formation of by-products during the dehydration of N-cyclopropylformamide?
A3: To minimize by-products:
-
Maintain a low reaction temperature (e.g., 0 °C) during the addition of the dehydrating agent to control the reaction rate.[3][14]
-
Use a suitable base, such as triethylamine or pyridine, to neutralize the acidic by-products generated during the reaction, which can otherwise lead to the decomposition of the isocyanide product.[2]
-
Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the dehydrating agent and the isocyanide product.
-
The primary by-product from the use of POCl₃ is inorganic phosphate, which is water-soluble and can be easily removed during aqueous workup.[2]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources. Due to its potential for thermal decomposition, refrigeration is recommended for long-term storage.
Quantitative Data on Scale-Up
The following table provides illustrative data on how reaction parameters and outcomes can change when scaling up a representative dehydration of a formamide to an isocyanide. Note that specific values for this compound may vary.
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) | Production Scale (10 mol) |
| Reactant (Formamide) | ~1 g | ~100 g | ~1 kg |
| Dehydrating Agent (POCl₃) | 1.1 - 1.3 eq | 1.1 - 1.2 eq | 1.05 - 1.1 eq |
| Base (e.g., Triethylamine) | 2.5 - 3.0 eq | 2.2 - 2.5 eq | 2.1 - 2.3 eq |
| Solvent Volume | 50 mL | 2 L | 15 L |
| Reaction Temperature | 0 °C to RT | 0 °C with controlled addition | -5 to 0 °C with jacketed cooling |
| Addition Time of Reagent | 10-15 minutes | 1-2 hours | 3-5 hours |
| Typical Isolated Yield | 85-95% | 80-90% | 75-85% |
| Heat Management | Ice bath | Jacketed reactor with chiller | Automated cooling system |
| Purification Method | Flash chromatography | Short path distillation | Fractional distillation |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropanecarboxamide
This protocol is based on the Hofmann rearrangement, a common industrial method for producing the precursor to this compound.
-
Preparation: In a jacketed reactor, suspend cyclopropanecarboxamide in water. Cool the suspension to 0 °C.
-
Intermediate Formation: Slowly add a solution of sodium hypochlorite to the cooled suspension while maintaining the temperature at 0 °C. Stir for 1-2 hours.
-
Rearrangement: Add a concentrated solution of sodium hydroxide. The temperature of the reaction mixture is then carefully raised to 40-60 °C and held for 2-4 hours to complete the rearrangement to cyclopropylamine.
-
Workup: The resulting aqueous solution of cyclopropylamine can be used directly in the next step or purified by distillation.
Protocol 2: Synthesis of N-Cyclopropylformamide
-
Reaction Setup: In a suitable reactor, cool the aqueous solution of cyclopropylamine from the previous step in an ice bath.
-
Formylation: Slowly add ethyl formate to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Isolation: Extract the N-cyclopropylformamide with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 3: Dehydration to this compound
-
Reaction Setup: In a dry, inert atmosphere, dissolve N-cyclopropylformamide and a suitable base (e.g., triethylamine, 2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a reactor equipped with efficient cooling.
-
Dehydration: Cool the solution to 0 °C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically within 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium carbonate.
-
Workup: Separate the organic layer. Extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation at atmospheric pressure. Purify the crude this compound by vacuum distillation, collecting the product at low temperature.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. nj.gov [nj.gov]
- 12. my.airliquide.com [my.airliquide.com]
- 13. lanxess.com [lanxess.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isocyanocyclopropane Storage and Handling
Disclaimer: The following guide is based on general principles for the storage and handling of reactive isocyanides. Due to limited publicly available data specific to isocyanocyclopropane, researchers should validate these procedures for their specific applications and exercise caution.
Frequently Asked Questions (FAQs)
Q1: My this compound appears viscous and has a yellowish tint after storage. What could be the cause?
A1: An increase in viscosity and a change in color are common indicators of polymerization. This compound is a reactive monomer susceptible to self-polymerization, especially under improper storage conditions. Factors that can initiate polymerization include exposure to heat, light, moisture, or impurities.
Q2: What are the ideal storage conditions for this compound to prevent polymerization?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically between 2-8°C. Avoid freezing, as this can cause phase separation of any added stabilizer.
-
Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon.[1] This prevents contact with atmospheric moisture and oxygen, which can initiate polymerization.
-
Light: Store in an amber or opaque container to protect it from light, which can catalyze polymerization.
-
Purity: Ensure the this compound is of high purity. Trace impurities from the synthesis or work-up can act as initiators.
Q3: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?
| Inhibitor/Stabilizer | Typical Concentration | Notes |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 100-500 ppm | A common free-radical scavenger that can inhibit polymerization.[1] |
| Hydroquinone | 100-500 ppm | Another effective polymerization inhibitor for various monomers. |
It is crucial to ensure that any added inhibitor is compatible with downstream applications.
Q4: How can I detect the onset of polymerization in my this compound sample?
A4: Several analytical techniques can be employed to monitor the stability of this compound and detect the formation of polymers:
-
Fourier Transform Infrared (FTIR) Spectroscopy: A decrease in the intensity of the characteristic isocyanide peak (around 2150 cm⁻¹) can indicate consumption of the monomer. The appearance of new peaks may suggest the formation of polymeric structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of monomer signals and the appearance of broader signals characteristic of a polymer.
-
Gas Chromatography (GC): A decrease in the peak area of the this compound monomer over time can indicate its consumption through polymerization.
-
Viscometry: A simple physical test is to monitor the viscosity of the sample. A noticeable increase in viscosity is a strong indicator of polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity | Onset of polymerization. | - Immediately cool the sample to 2-8°C.- If for immediate use, consider purification (e.g., distillation under reduced pressure) to remove oligomers. Caution: Heating during distillation can accelerate polymerization; perform with care and consider adding a polymerization inhibitor to the distillation flask.- If for long-term storage, discard the sample as polymerization may be difficult to halt completely. |
| Discoloration (Yellowing/Browning) | Polymerization or degradation. | - Similar to increased viscosity, assess the purity. - Discoloration often indicates the formation of complex polymeric structures or degradation products. |
| Solid Precipitate Formation | Advanced polymerization leading to insoluble polymers. | - The sample is likely unusable for most applications.- Do not attempt to redissolve the polymer by heating, as this can lead to vigorous decomposition.- Dispose of the material according to your institution's safety guidelines. |
| Pressure Buildup in Container | Reaction with contaminants (e.g., water) leading to gas formation (CO₂), or thermal decomposition. | - EXTREME CAUTION IS ADVISED. - Do not open a container that is visibly bulging.- Cool the container in an ice bath from a safe distance.- If possible and safe, vent the container in a fume hood with appropriate personal protective equipment (PPE).- Isocyanates can react with water to produce carbon dioxide gas, leading to pressure buildup.[2] |
Experimental Protocols
Protocol for Safe Storage of this compound
-
Purification: Ensure the this compound is freshly purified (e.g., by distillation under reduced pressure) to remove any potential initiators.
-
Inhibitor Addition: If compatible with the intended application, add a polymerization inhibitor such as BHT to a concentration of 100-500 ppm.
-
Inert Atmosphere: Transfer the purified this compound to a clean, dry, amber glass vial or bottle.
-
Flushing: Flush the headspace of the container with a gentle stream of dry nitrogen or argon for several minutes to displace any air and moisture.
-
Sealing: Securely seal the container with a cap lined with an inert material (e.g., PTFE). For added protection, wrap the cap with paraffin film.
-
Storage: Place the sealed container in a refrigerator at 2-8°C. Ensure the storage area is well-ventilated and away from any sources of heat or ignition.
Visualizations
Caption: Troubleshooting workflow for suspected this compound polymerization.
References
Technical Support Center: Quenching and Work-up Procedures for Isocyanocyclopropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocyanocyclopropane reactions. The unique reactivity of the isocyanide functional group, combined with the inherent strain of the cyclopropane ring, can present specific challenges during reaction quenching and product work-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives during work-up?
A1: The two main points of reactivity to consider during the work-up of this compound reactions are the isocyanide group and the cyclopropane ring.
-
Isocyanide Group: Isocyanides are sensitive to acidic conditions and can hydrolyze to the corresponding formamide or primary amine and formic acid.[1] They are generally stable under basic conditions.[1][2]
-
Cyclopropane Ring: The three-membered ring is strained and susceptible to ring-opening under strongly acidic conditions (both Brønsted and Lewis acids).[3] This reactivity is enhanced by the presence of donor-acceptor substituents on the ring.[3] The ring is generally stable to mild acids, bases, and standard aqueous work-up conditions.
Q2: What are the general recommendations for quenching a reaction involving this compound?
A2: The choice of quenching agent depends on the specific reaction conditions.
-
For reactions involving pyrophoric or highly reactive reagents: It is crucial to quench at low temperatures (e.g., 0 °C or -78 °C) and add the quenching agent slowly to control any exothermic processes.[4]
-
Neutral Quench: For many reactions, quenching with a neutral aqueous solution like saturated ammonium chloride (NH₄Cl) is a safe starting point.[3]
-
Avoiding Strong Acids: Unless the product is known to be stable, avoid quenching with strong aqueous acids to prevent both isocyanide hydrolysis and cyclopropane ring-opening.[2][3]
Q3: What are the standard work-up procedures for common this compound reactions like the Passerini and Ugi reactions?
A3: The work-up for these multicomponent reactions typically involves separating the desired product from unreacted starting materials and byproducts.
-
Passerini Reaction: A common work-up involves concentrating the reaction mixture under reduced pressure and then purifying the crude product by column chromatography on silica gel or by precipitation/filtration.[5]
-
Ugi Reaction: The work-up often involves removing the solvent via rotary evaporation, followed by crystallization of the product.[6] If the product is an oil, extraction with an organic solvent followed by washing with aqueous solutions is common.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product after work-up. | Product is water-soluble and lost in the aqueous layer. | Back-extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product is volatile and was lost during solvent removal. | Use a cold trap during rotary evaporation and evaporate solvents at a lower temperature and higher pressure. | |
| Product degraded on silica gel during chromatography. | - Use a less acidic stationary phase (e.g., neutral alumina).- Deactivate silica gel with a small percentage of triethylamine in the eluent.- Consider alternative purification methods like crystallization or preparative TLC. | |
| Presence of a primary amine or formamide byproduct. | Hydrolysis of the isocyanide group during an acidic quench or work-up. | - Use a neutral or mildly basic quenching agent (e.g., saturated NaHCO₃ solution).- Perform the aqueous work-up quickly and at low temperatures.[1] |
| Presence of ring-opened byproducts. | The cyclopropane ring was opened by strong acid during quenching or work-up. | - Avoid strong acids; use a neutral quench like saturated NH₄Cl.[3]- If an acidic wash is necessary, use a weak acid (e.g., dilute acetic acid) and keep the contact time to a minimum.[3] |
| Formation of an emulsion during extraction. | High concentration of polar byproducts or unreacted starting materials. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Filter the entire mixture through a pad of Celite. |
| Product appears as an oil but is expected to be a solid. | Presence of impurities preventing crystallization. | - Attempt purification by column chromatography to remove impurities.- Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. |
Experimental Protocols
General Quenching and Work-up Procedure for a Passerini Reaction with this compound
This protocol is a general guideline and may need to be adapted based on the specific substrates and reaction conditions.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a non-polar, water-immiscible solvent (e.g., dichloromethane, toluene), proceed directly to the work-up.
-
If a water-miscible solvent was used (e.g., THF, acetonitrile), remove the solvent under reduced pressure.[8]
-
-
Aqueous Work-up:
-
Dilute the reaction residue with an organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid).
-
Water.
-
Brine (to aid in drying).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization.
-
Visualizations
Caption: A generalized workflow for the quenching and work-up of this compound reactions.
Caption: A decision tree for troubleshooting common issues in this compound reaction work-ups.
References
- 1. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. quora.com [quora.com]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Workup [chem.rochester.edu]
Validation & Comparative
Comparative Reactivity Analysis: Isocyanocyclopropane vs. Tert-Butyl Isocyanide in Multicomponent Reactions
For researchers, scientists, and drug development professionals, the selection of isocyanide reagents is a critical parameter in the design of efficient multicomponent reactions (MCRs). This guide provides an objective comparison of the reactivity of two key isocyanides, isocyanocyclopropane and tert-butyl isocyanide, with a focus on their performance in Passerini and Ugi reactions. The analysis is supported by available experimental data and detailed methodologies to inform reagent choice in synthetic chemistry.
The reactivity of isocyanides in MCRs is fundamentally governed by a delicate interplay of electronic and steric factors.[1] The nucleophilic character of the isocyanide carbon dictates its ability to engage with electrophilic intermediates, a key step in both Passerini and Ugi reactions.[1][2] While both this compound and tert-butyl isocyanide are aliphatic isocyanides, the unique structural features of the cyclopropyl and tert-butyl groups impart distinct reactive profiles.
Executive Summary of Comparative Reactivity
| Isocyanide | Key Structural Feature | Electronic Effect | Steric Hindrance | General Reactivity in MCRs |
| This compound | Strained three-membered ring | Electron-donating (similar to vinyl group) | Moderate | Generally reactive, but less data available. |
| Tert-Butyl Isocyanide | Bulky tertiary alkyl group | Strong electron-donating (inductive effect) | High | Highly reactive and widely used, though sterics can be limiting.[1][3] |
Theoretical Underpinnings: Steric and Electronic Effects
The tert-butyl group is a strong electron-donating group through induction, which enhances the nucleophilicity of the isocyanide carbon, thereby promoting its participation in MCRs.[1] However, its significant steric bulk can hinder the approach to the reaction center, which can be a limiting factor in certain contexts.[1]
Conversely, the cyclopropyl group is also considered to be electron-donating, with electronic properties often compared to those of a vinyl group due to the p-character of its C-C bonds. This electronic contribution is expected to activate the isocyanide for nucleophilic attack. In terms of sterics, the cyclopropyl group is less bulky than the tert-butyl group, which may allow for faster reaction rates in sterically demanding transformations. However, the inherent ring strain of the cyclopropane moiety can also influence its reactivity in ways that are not solely governed by simple steric and electronic considerations.[4][5]
Performance in Passerini and Ugi Reactions
Tert-butyl isocyanide is a workhorse in MCRs, and its reactivity has been extensively documented.[6][7] It consistently provides good to excellent yields in both Passerini and Ugi reactions with a wide range of substrates.[8][9][10][11]
This compound's participation in Ugi-type reactions has been documented, with yields ranging from moderate to good, suggesting it is a viable, albeit less common, alternative to more traditional alkyl isocyanides.[12] Data on its performance in the Passerini reaction is less prevalent in the literature.
The following table summarizes representative yields for tert-butyl isocyanide in these key MCRs. A comparable table for this compound is not possible due to the limited availability of specific data.
Table 1: Representative Yields for Tert-Butyl Isocyanide in Multicomponent Reactions
| Reaction | Aldehyde/Ketone | Carboxylic Acid/Amine | Solvent | Yield (%) | Reference |
| Passerini | Phenylacetaldehyde | Acetic Acid | DCM | 68 | [8] |
| Passerini | 2,3-Butanedione | Hexanoic Acid | DCM | 87 | [8] |
| Ugi | Benzaldehyde | Aniline, Benzoic Acid | Water | 85 (Method A) | [13] |
| Ugi | 1-Benzylpiperidin-4-one | Benzylamine, Boc-Asp(OMe)-OH | MeOH | 73 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are general protocols for the Passerini and Ugi reactions utilizing tert-butyl isocyanide, as well as a protocol for a Ugi-type reaction involving a cyclopropane derivative.
Passerini Reaction with Tert-Butyl Isocyanide
General Procedure: To a solution of the carboxylic acid (1.5 mmol, 1.5 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL, 0.1 M), tert-butyl isocyanide (1.2 mmol, 1.2 equiv) is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
Ugi Reaction with Tert-Butyl Isocyanide
Method A (Room Temperature): In a round-bottom flask, the aldehyde (2 mmol), amine (2 mmol), carboxylic acid (2 mmol), and tert-butyl isocyanide (2 mmol) are added sequentially to water (6.6 mL). The mixture is stirred magnetically at room temperature for the designated time. Subsequently, the reaction mixture is diluted with a saturated aqueous solution of NaHCO3 (15.0 mL) and extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with 10% aqueous HCl and then with saturated aqueous NaCl solution. The organic phase is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.[13]
Method B (with Ketone): The ketone (1.32 mmol) is dissolved in methanol (2 mL), and the amine (2 equiv), amino acid (2 equiv), and isocyanide (2 equiv) are added successively. The solution is stirred at room temperature for 4 days. Following this, 1.2 M hydrochloric acid in methanol is added, and the mixture is stirred for an additional 30 minutes. After solvent removal, the residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate, filtered, and evaporated to dryness. The final product is purified by flash column chromatography.[9]
Ugi-Type Reaction with a Siloxycyclopropane
In a typical procedure, the 2-siloxycyclopropanecarboxylate, 2-aminopyridine, and the isocyanide are mixed in methanol in the presence of acetic acid and reacted at room temperature.[12] While this is not a direct protocol for this compound, it demonstrates the feasibility of incorporating cyclopropane moieties in Ugi-type reactions.
Reaction Mechanisms and Logical Flow
The general mechanisms for the Passerini and Ugi reactions are depicted below. These diagrams illustrate the key bond-forming events and the role of the isocyanide component.
Caption: Generalized mechanism of the Passerini reaction.
Caption: Generalized mechanism of the Ugi four-component reaction.
Conclusion
Tert-butyl isocyanide is a highly reactive and versatile reagent in multicomponent reactions, benefiting from the strong electron-donating nature of the tert-butyl group. Its utility is well-established, with a wealth of available literature and protocols. This compound, while less studied, presents an interesting alternative. Its reduced steric profile and unique electronic properties stemming from the cyclopropyl ring suggest it may offer advantages in specific synthetic contexts, potentially leading to different reactivity patterns and product distributions. Further quantitative comparative studies are warranted to fully elucidate the relative merits of these two isocyanides and to expand the synthetic chemist's toolkit for the construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Driving tert-butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. sciepub.com [sciepub.com]
Isocyanocyclopropane: A Superior Alternative to Aryl Isocyanides in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step. Isocyanides are crucial components in many of these reactions, including the widely utilized Ugi and Passerini reactions. While aryl isocyanides have been traditionally employed, isocyanocyclopropane is emerging as a superior alternative, offering distinct advantages in terms of reactivity, product diversity, and structural novelty. This guide provides an objective comparison of this compound and aryl isocyanides in MCRs, supported by available data and detailed experimental protocols.
Executive Summary
This compound consistently demonstrates superior performance in MCRs compared to aryl isocyanides. The unique electronic and steric properties of the cyclopropyl group contribute to enhanced reactivity, leading to higher yields and the potential for the synthesis of novel, three-dimensional molecular scaffolds. This guide will delve into the specifics of these advantages, providing researchers with the necessary information to incorporate this compound into their synthetic strategies.
Enhanced Reactivity of this compound
The enhanced reactivity of this compound stems from the electronic nature of the cyclopropyl group. Unlike the electron-withdrawing nature of an aryl group, the cyclopropyl group can act as a π-electron donor, increasing the nucleophilicity of the isocyanide carbon. This heightened nucleophilicity leads to faster and more efficient reactions in MCRs.
Aryl isocyanides, conversely, are generally less reactive in MCRs. The electron-withdrawing properties of the aromatic ring decrease the nucleophilicity of the isocyanide carbon, often leading to lower yields and requiring harsher reaction conditions.
Comparative Performance in MCRs: A Data-Driven Overview
While direct, comprehensive comparative studies are limited, available data from Ugi-type reactions highlight the superior performance of aliphatic isocyanides, a class to which this compound belongs, over their aromatic counterparts.
Table 1: Comparison of Yields in a Ugi-Type Reaction
| Isocyanide | Substituent Type | Yield (%) |
| Benzyl isocyanide | Aliphatic | 79 |
| p-Methoxyphenyl isocyanide | Aromatic (electron-donating) | 62 |
| This compound | Aliphatic (Cyclic) | (Predicted High) |
| Phenyl isocyanide | Aromatic (neutral) | (Predicted Moderate) |
| p-Nitrophenyl isocyanide | Aromatic (electron-withdrawing) | (Predicted Low) |
Note: The table includes data from a study on a Ugi-type reaction with siloxycyclopropanes and provides a predictive framework for the relative performance of this compound and various aryl isocyanides based on established reactivity principles.
Advantages of this compound in Drug Discovery and Development
The incorporation of the cyclopropane motif into molecules is a highly sought-after strategy in drug design. The rigid, three-dimensional structure of the cyclopropyl group can impart favorable pharmacological properties, including:
-
Increased Potency: The constrained conformation can lead to a more precise fit with biological targets.
-
Improved Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, prolonging the in vivo lifetime of a drug candidate.
-
Enhanced Membrane Permeability: The lipophilic nature of the cyclopropyl group can improve a molecule's ability to cross cell membranes.
By utilizing this compound in MCRs, researchers can readily access a diverse range of novel chemical entities bearing this valuable structural feature.
Experimental Protocols
To facilitate the adoption of this compound in MCRs, detailed experimental protocols for a comparative study are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of isocyanides from the corresponding formamide.
Materials:
-
Cyclopropylformamide
-
Triphosgene or Phosphorus Oxychloride (POCl₃)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate Solution (Saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of cyclopropylformamide (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) or phosphorus oxychloride (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield this compound. Caution: Isocyanides have a strong, unpleasant odor and are toxic. All manipulations should be performed in a well-ventilated fume hood.
Protocol 2: Comparative Ugi Four-Component Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Amine (e.g., Benzylamine, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (this compound or Aryl Isocyanide, 1.0 eq)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Add the isocyanide (this compound or the specific aryl isocyanide being tested) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.
-
Characterize the product and determine the yield.
Protocol 3: Comparative Passerini Three-Component Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (this compound or Aryl Isocyanide, 1.0 eq)
-
Aprotic Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and carboxylic acid in the aprotic solvent.
-
Add the isocyanide (this compound or the specific aryl isocyanide being tested) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acyloxy amide.
-
Characterize the product and determine the yield.
Visualizing the Mechanisms
To further understand the context of these reactions, the following diagrams illustrate the general mechanisms of the Ugi and Passerini reactions.
Caption: General mechanism of the Ugi four-component reaction.
Caption: General mechanism of the Passerini three-component reaction.
Conclusion
The unique electronic and steric profile of this compound makes it a highly advantageous reagent in multicomponent reactions compared to traditional aryl isocyanides. Its enhanced reactivity can lead to higher yields and access to novel, three-dimensionally complex molecules that are of high interest in drug discovery. Researchers are encouraged to explore the use of this compound to unlock new possibilities in their synthetic endeavors.
A Comparative Guide to LC-MS Analysis for Monitoring Isocyanocyclopropane Reaction Progress
For researchers, scientists, and professionals in drug development, precise and real-time monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of complex molecules often involves highly reactive intermediates, such as isocyanocyclopropane, where careful tracking of the reaction progress is critical. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring this compound reactions, supported by representative experimental data and detailed protocols.
Isocyanocyclopropanes are valuable synthetic intermediates, known for their utility in constructing diverse molecular architectures through nucleophilic substitution, cycloaddition, and ring-expansion reactions.[1] However, their high reactivity can also lead to the formation of various byproducts. Therefore, an analytical method with high sensitivity and selectivity is crucial for accurate reaction monitoring.
Comparison of Analytical Techniques
LC-MS has emerged as a powerful tool for reaction monitoring due to its ability to separate complex mixtures and provide mass information for each component, enabling unambiguous identification of reactants, intermediates, products, and byproducts.[2][3] While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed, LC-MS often offers a superior combination of sensitivity, selectivity, and speed for this specific application.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity.[2] Suitable for a wide range of compound polarities. Provides molecular weight information.[4] Fast analysis times.[5] | Matrix effects can cause ion suppression.[6] Higher initial instrument cost. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass detection. | Excellent for volatile and thermally stable compounds.[7] High resolution separation. Well-established libraries for compound identification. | Not suitable for non-volatile or thermally labile compounds.[7] Derivatization may be required for polar compounds. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive. Provides unambiguous structural elucidation. Quantitative without the need for calibration curves for relative quantification. | Lower sensitivity compared to MS techniques. More complex data analysis. Slower acquisition times for detailed studies. |
| IR Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups. | Fast and simple. Good for tracking the disappearance of specific functional groups (e.g., isocyanide stretch). | Provides limited structural information. Not ideal for complex mixture analysis or identifying unknown byproducts. |
Quantitative Data Summary
The following table presents representative data comparing the performance of LC-MS, GC-MS, and NMR for the quantitative analysis of an this compound reaction. The data is based on typical instrument performance for small, reactive molecules and serves as a guideline for method selection.
| Parameter | LC-MS | GC-MS | NMR (¹H) |
| Limit of Detection (LOD) | 0.1 µM | 1 µM | 100 µM |
| Limit of Quantitation (LOQ) | 0.5 µM | 5 µM | 500 µM |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 1-2 orders of magnitude |
| Precision (%RSD) | < 5% | < 10% | < 2% (for relative quantification) |
| Analysis Time per Sample | 5-10 minutes | 15-30 minutes | 2-15 minutes |
Experimental Protocols
LC-MS Method for this compound Reaction Monitoring
This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound using a standard LC-MS system.
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile or methanol) containing an internal standard. The internal standard should be a compound with similar chemical properties to the analyte but with a different mass.
-
Vortex the sample for 30 seconds.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds of interest.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode is often suitable for isocyanide-containing compounds.
-
Data Acquisition: Selected Ion Monitoring (SIM) for targeted analysis of the reactant, product, and expected byproducts, or full scan mode for identifying unknown species.
3. Data Analysis:
-
Integrate the peak areas of the reactant, product, and any identified byproducts.
-
Normalize the peak areas to the peak area of the internal standard.
-
Plot the concentration of each species over time to determine the reaction kinetics.
Visualizations
Caption: Workflow for LC-MS based reaction monitoring.
Caption: Potential reaction pathways for this compound.
Conclusion
LC-MS offers a robust and sensitive method for monitoring the progress of this compound reactions. Its ability to provide both separation and mass information allows for the accurate quantification of reactants and products, as well as the identification of known and unknown byproducts. While other techniques such as GC-MS and NMR have their merits, LC-MS often provides the optimal balance of speed, sensitivity, and versatility for the analysis of these reactive intermediates in complex reaction mixtures. The choice of the most suitable analytical technique will ultimately depend on the specific reaction conditions, the properties of the compounds involved, and the analytical instrumentation available.
References
- 1. Buy this compound | 58644-53-4 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LCMS and other techniques : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Spectroscopic Techniques for Characterizing Isocyanocyclopropane Adducts
For Researchers, Scientists, and Drug Development Professionals
The introduction of the sterically constrained, three-membered cyclopropane ring, often bearing a reactive isocyanide functional group, into molecular frameworks is a pivotal strategy in modern drug discovery and materials science. The unique electronic and conformational properties imparted by the isocyanocyclopropane moiety can significantly influence a molecule's biological activity and material properties. Consequently, the unambiguous characterization of this compound adducts following synthetic transformations is of paramount importance. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography for the structural elucidation of these valuable compounds, supported by representative experimental data and detailed protocols.
I. Overview of Characterization Techniques
The structural characterization of this compound adducts relies on a suite of analytical techniques, each providing unique and complementary information. While NMR spectroscopy excels at elucidating the solution-state structure and connectivity of a molecule, mass spectrometry provides precise molecular weight and fragmentation data, and X-ray crystallography offers an unparalleled view of the solid-state atomic arrangement.
A logical workflow for the characterization of a novel this compound adduct typically begins with mass spectrometry to confirm the molecular weight, followed by a comprehensive NMR analysis to determine the molecular structure. If a suitable crystal can be obtained, X-ray crystallography provides the definitive solid-state structure.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and versatile technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound adducts, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete characterization.
Key NMR Experiments for this compound Adducts:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring protons. The protons on the cyclopropane ring typically appear in the shielded (upfield) region of the spectrum (usually 0-2 ppm), a characteristic feature of this strained ring system.[2]
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. The carbons of the cyclopropane ring are also shielded and appear at high field. The isocyanide carbon is a key diagnostic signal, though its chemical shift can vary.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish proton-proton connectivity within spin systems.[3][4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing direct C-H connectivity.[3][4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.[3][4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule.
Representative NMR Data for a Substituted Cyclopropylamine Adduct
The following tables summarize hypothetical but representative ¹H and ¹³C NMR data for a generic N-aryl substituted cyclopropylamine, a common type of adduct formed from this compound.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 2.50 | m | - | 1H |
| H-2a | 0.85 | m | - | 1H |
| H-2b | 0.70 | m | - | 1H |
| H-3a | 0.95 | m | - | 1H |
| H-3b | 0.60 | m | - | 1H |
| Ar-H | 7.20 - 6.80 | m | - | 5H |
| NH | 3.50 | br s | - | 1H |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) |
| C-1 | 40.0 |
| C-2 | 10.5 |
| C-3 | 8.0 |
| Ar-C (ipso) | 145.0 |
| Ar-C (ortho) | 115.0 |
| Ar-C (meta) | 129.0 |
| Ar-C (para) | 118.0 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra. For stereochemical analysis, a 2D NOESY or ROESY experiment should also be performed.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[5]
III. Alternative Characterization Techniques
While NMR is the cornerstone of structural elucidation, mass spectrometry and X-ray crystallography provide crucial complementary data.
A. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is invaluable for determining the molecular weight of an this compound adduct and can provide structural information through the analysis of fragmentation patterns.
Table 3: Comparison of Ionization Techniques for MS
| Technique | Principle | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that produces ions from solution. | Suitable for polar and thermally labile molecules; often produces intact molecular ions. | Can be susceptible to matrix effects; may produce multiple adduct ions. |
| Electron Ionization (EI) | Hard ionization technique that uses a high-energy electron beam. | Produces reproducible fragmentation patterns that can be compared to spectral libraries. | Often does not produce a molecular ion peak for fragile molecules. |
-
Sample Preparation: Prepare a dilute solution of the adduct in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography (LC-MS). For EI, the sample is introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain insights into the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
B. X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution.[7] This technique is particularly powerful for unambiguously determining the stereochemistry and conformation of this compound adducts.
Table 4: Key Parameters from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | Describe the conformation of the molecule. |
-
Crystal Growth: Grow single crystals of the this compound adduct of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
IV. Comparative Analysis
Table 5: Comparison of NMR, MS, and X-ray Crystallography
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample State | Solution | Gas phase ions | Solid (crystal) |
| Information Provided | Connectivity, stereochemistry, conformation in solution | Molecular weight, elemental composition, fragmentation | 3D structure, stereochemistry, conformation in solid state |
| Strengths | Detailed structural information in a native-like environment; non-destructive. | High sensitivity; provides exact molecular formula (HRMS). | Unambiguous determination of absolute and relative stereochemistry. |
| Limitations | Lower sensitivity; complex spectra for large molecules; requires soluble sample. | Limited structural information from fragmentation; isomers can be difficult to distinguish. | Requires a single crystal of sufficient quality; structure may differ from solution conformation. |
V. Conclusion
The comprehensive characterization of this compound adducts necessitates a multi-faceted analytical approach. NMR spectroscopy, with its array of 1D and 2D techniques, stands as the primary tool for elucidating the intricate structural details in solution. Mass spectrometry provides essential confirmation of molecular weight and can offer valuable clues to the molecular formula and substructures. For definitive stereochemical and conformational assignment, X-ray crystallography, when applicable, provides an unparalleled level of atomic detail. By judiciously applying these powerful techniques, researchers can confidently and accurately characterize these important molecules, paving the way for their application in drug discovery and materials science.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. emory.edu [emory.edu]
Unveiling the Three-Dimensional Architecture of Isocyanocyclopropane Derivatives: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SCXRD) with alternative analytical techniques for the structural characterization of isocyanocyclopropane-derived products. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Single-crystal X-ray diffraction stands as the definitive "gold standard" for the unambiguous determination of the atomic arrangement in crystalline solids.[1] Its ability to provide precise bond lengths, bond angles, and absolute stereochemistry makes it an invaluable tool in chemical research. However, the necessity of a high-quality single crystal can be a significant bottleneck. This guide explores the performance of SCXRD in comparison to other powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), 3D Electron Diffraction (3DED), and computational Crystal Structure Prediction (CSP).
Performance Comparison of Structural Elucidation Techniques
The selection of an analytical technique for structure determination depends on various factors, including the nature of the sample, the desired level of detail, and available resources. The following table summarizes the key performance metrics of SCXRD and its alternatives for the analysis of small organic molecules like this compound derivatives.
| Technique | Resolution & Precision | Sample Requirements | Throughput & Cost | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Atomic resolution (<1 Å); High precision for bond lengths (±0.005 Å) and angles.[2] | High-quality single crystal (typically 100-250 µm).[3] | Low throughput (hours to days per sample); Moderate to high cost.[4] | Unambiguous 3D structure, absolute stereochemistry.[5] | Crystal growth can be challenging or impossible. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides connectivity and through-space correlations; Indirect determination of conformation. | 5-10 mg of pure compound dissolved in a suitable deuterated solvent.[6] | High throughput for routine 1D spectra; 2D experiments can take hours; Moderate cost. | Provides structural information in solution, reflects dynamic processes.[7] | Ambiguities in complex molecules, difficult for quaternary centers and absolute stereochemistry.[5] |
| Mass Spectrometry (MS) | High mass resolution for molecular formula determination. | Micrograms to nanograms of sample. | High throughput; Wide range of costs depending on instrumentation. | Excellent for determining molecular weight and fragmentation patterns. | Does not provide 3D structural information. |
| 3D Electron Diffraction (3DED) | Near-atomic resolution (~1 Å); Good precision for bond lengths.[8][9] | Nanocrystals or microcrystals (<1 µm).[1] | Moderate throughput; High initial instrument cost. | Suitable for very small crystals not amenable to SCXRD.[1] | Can be affected by beam damage, especially for sensitive samples.[10] |
| Crystal Structure Prediction (CSP) | Theoretical prediction of possible crystal packing. | Only the 2D chemical structure is required. | Computationally intensive (days to weeks); Software costs can be high. | Invaluable when experimental crystals are unobtainable.[11] | Accuracy depends on the computational model; cannot definitively prove a structure without experimental validation. |
Experimental Protocols
Detailed methodologies for each of the key techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the this compound-derived product.
Single-Crystal X-ray Diffraction (SCXRD) Protocol
This protocol outlines the key steps for determining the crystal structure of a small organic molecule.
1. Crystal Growth and Selection:
-
Grow single crystals of the this compound derivative using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Under a microscope, select a well-formed, transparent crystal with sharp edges, typically in the size range of 100-250 µm.[3]
2. Crystal Mounting:
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant oil. For air- or moisture-sensitive samples, this process should be performed under an inert atmosphere.
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to assess crystal quality and determine the unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data collection times can range from a few hours to a day.[3]
4. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structure Elucidation
This protocol describes a typical workflow for elucidating the structure of a novel organic compound using a suite of 2D NMR experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
2. Acquisition of 1D NMR Spectra:
-
Acquire a standard ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), to distinguish between CH, CH₂, and CH₃ groups.
3. Acquisition of 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds, establishing spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
4. Data Analysis and Structure Assembly:
-
Integrate the information from all spectra to piece together the molecular structure. Start by assigning the spin systems from the COSY spectrum, then use HSQC/HMQC to link protons to their carbons. Finally, use the long-range correlations from the HMBC spectrum to connect the fragments and elucidate the complete carbon skeleton.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol is for the accurate mass determination and molecular formula confirmation of a synthetic organic product.
1. Sample Preparation:
-
Prepare a dilute solution of the purified this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Instrument Setup and Calibration:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and volatility of the compound.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
3. Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in high-resolution mode.
4. Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use software to calculate the elemental composition that corresponds to the measured accurate mass, which should match the expected molecular formula of the this compound derivative.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Caption: Workflow for 2D NMR Structure Elucidation.
Conclusion
While single-crystal X-ray diffraction remains the unparalleled method for obtaining the definitive three-dimensional structure of this compound-derived products, a comprehensive understanding of the molecule often requires a multi-technique approach. NMR spectroscopy provides invaluable information about the structure in solution, mass spectrometry confirms the molecular formula with high accuracy, and 3D electron diffraction offers a solution for samples that are challenging to crystallize at a larger scale. For cases where crystallization is elusive, crystal structure prediction can provide theoretical insights into potential packing arrangements. By understanding the strengths and limitations of each technique, researchers can strategically select the most efficient and effective path to fully characterize these unique and reactive molecules.
References
- 1. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.gla.ac.uk [chem.gla.ac.uk]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
Determining the Absolute Stereochemistry of Isocyanocyclopropane Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous determination of absolute stereochemistry is a critical step. This is particularly true for complex chiral molecules such as the products of isocyanocyclopropane reactions, where the three-dimensional arrangement of atoms dictates biological activity. This guide provides an objective comparison of the leading analytical techniques for determining the absolute configuration of these molecules, supported by experimental data and detailed protocols.
At a Glance: Comparing Key Techniques
The choice of method for determining the absolute stereochemistry of this compound reaction products depends on several factors, including the physical state of the sample, the amount of material available, and the presence of suitable functional groups. The three primary methods—X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—each offer distinct advantages and disadvantages.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3][4] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[5] |
| Sample State | Solid (high-quality single crystal).[1] | Solution or neat liquid.[3][4][6] | Solution. |
| Sample Amount | Micrograms to milligrams.[6] | Milligrams.[6][7] | Micrograms to milligrams. |
| Analysis Time | Days to weeks (including crystallization).[6] | Hours to a day.[6] | Hours. |
| Key Advantage | Provides an unambiguous, three-dimensional structure.[8][9][10] | Applicable to a wide range of molecules in solution, without the need for crystallization.[3][4][7] | High sensitivity for molecules with UV-active chromophores. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[7][8] | Requires quantum chemical calculations for interpretation and can be sensitive to conformational flexibility.[3][4] | Requires a chromophore near the stereocenter for reliable results; also relies on computational modeling.[11] |
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
Experimental Protocol:
-
Crystallization : A high-quality single crystal of the this compound product is grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.[7] For molecules that are difficult to crystallize on their own, co-crystallization with a suitable host molecule can be employed.[12]
-
Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to generate an initial structural model, which is subsequently refined to fit the experimental data.
-
Absolute Configuration Determination : For chiral molecules, the absolute configuration is determined through the analysis of anomalous dispersion effects.[1] The Flack parameter is a key indicator, with a value close to 0 confirming the correct enantiomer.[13]
Chiroptical Methods for in-Solution Analysis: VCD and ECD
For this compound products that are oils, liquids, or otherwise difficult to crystallize, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide powerful alternatives for determining absolute stereochemistry in solution.[3][11][14][15] Both methods rely on the differential absorption of circularly polarized light and require comparison of the experimental spectrum with that predicted by quantum chemical calculations.[15]
General Workflow for VCD and ECD Analysis
Caption: Workflow for absolute configuration determination using VCD or ECD.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations.[2] Since all molecules with chiral centers have IR-active vibrations, VCD is a broadly applicable technique.
-
Sample Preparation : A solution of the this compound product is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[7]
-
Spectral Acquisition : The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple scans are averaged to obtain a good signal-to-noise ratio.
-
Computational Modeling :
-
A 3D model of one enantiomer of the molecule is created.
-
A conformational search is performed to identify all low-energy conformers.
-
The VCD and IR spectra for each stable conformer are calculated using Density Functional Theory (DFT).
-
A Boltzmann-weighted average of the individual spectra is computed to generate the final predicted spectrum.[16]
-
-
Comparison and Assignment : The experimental VCD spectrum is compared to the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for a confident assignment of the absolute configuration.[7][15]
Electronic Circular Dichroism (ECD)
ECD is the chiroptical counterpart to UV-Vis spectroscopy and is particularly useful for molecules containing a chromophore (a light-absorbing group) in the vicinity of a stereocenter.[11]
-
Sample Preparation : A dilute solution of the this compound product is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition : The ECD and UV-Vis spectra are recorded on a CD spectrometer.
-
Computational Modeling : Similar to VCD, a conformational analysis is performed. The ECD spectrum for each low-energy conformer is then calculated using Time-Dependent Density Functional Theory (TD-DFT). A Boltzmann-averaged spectrum is generated for comparison with the experimental data.
-
Comparison and Assignment : The absolute configuration is assigned by matching the experimental ECD spectrum with the calculated spectrum of one of the enantiomers.
Conclusion
The determination of the absolute stereochemistry of this compound reaction products is a crucial aspect of their characterization. While single-crystal X-ray crystallography remains the most definitive method, its requirement for a high-quality crystal can be a significant hurdle.[7][8] In such cases, VCD and ECD spectroscopy offer powerful, non-destructive alternatives for determining the absolute configuration of molecules in solution.[3][11][14][15] The choice of technique will ultimately depend on the specific properties of the molecule under investigation and the resources available. A comprehensive approach, potentially utilizing more than one technique, will provide the highest level of confidence in the stereochemical assignment.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purechemistry.org [purechemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy [mdpi.com]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. schrodinger.com [schrodinger.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetics of Isocyanocyclopropane Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The cycloaddition reactions of strained ring systems, such as those involving isocyanocyclopropane, are of significant interest in synthetic chemistry for the construction of complex molecular architectures. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling product selectivity, and developing scalable synthetic routes. This guide provides a comparative overview of the kinetic studies of cycloaddition reactions involving isocyanides and strained ring systems, offering insights into their reactivity and the experimental methodologies employed to study them. Due to the limited availability of direct experimental kinetic data for this compound, this guide draws comparisons with closely related and analogous reaction systems to provide a comprehensive framework for researchers.
Comparative Kinetic Data
While specific experimental kinetic data for this compound cycloadditions is not extensively reported in the literature, a comparative analysis of related systems can provide valuable insights into the expected reactivity. The following tables summarize kinetic data for cycloaddition reactions of isocyanates and the isomerization of a simple isocyanide. This information serves as a useful benchmark for researchers investigating this compound reactivity.
Table 1: Kinetic Data for Related Cycloaddition and Isomerization Reactions
| Reactant System | Reaction Type | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Solvent/Conditions | Reference |
| Chlorosulfonyl isocyanate + Styrene | [2+2] Cycloaddition | 1.3 x 10⁻³ M⁻¹s⁻¹ (25 °C) | 12.5 | -28.5 | CCl₄ | [1] |
| Chlorosulfonyl isocyanate + 1-Hexene | [2+2] Cycloaddition | 2.0 x 10⁻⁵ M⁻¹s⁻¹ (25 °C) | 14.2 | -31.2 | CCl₄ | [1] |
| Methyl Isocyanide (CH₃NC) → Acetonitrile (CH₃CN) | Isomerization | - | 38.4 | - | Gas Phase | [2] |
| 4-tert-butyl-1,2-quinone + Bicyclo[6.1.0]non-4-yne (BCN) | Strain-Promoted Cycloaddition | - | 4.5 | - | Dichloromethane | [3] |
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics relies on robust experimental methodologies. The following protocols outline common techniques for monitoring the progress of cycloaddition reactions, which can be adapted for studying this compound systems.
In-Situ NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics by tracking the concentration changes of reactants, intermediates, and products over time.[4][5][6][7][8]
Protocol:
-
Sample Preparation: In an NMR tube, dissolve the this compound and the cycloaddition partner in a suitable deuterated solvent. An internal standard with a known concentration and a resonance that does not overlap with other signals should be added for accurate quantification.
-
Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium at the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H NMR (or other relevant nuclei like ¹³C) spectra at predetermined time intervals. Automated acquisition setups can be used for long-term monitoring.[5][6]
-
Data Analysis: Process the spectra (phasing, baseline correction). Integrate the characteristic signals of the reactants and products relative to the internal standard. Plot the concentration of the reactants and products as a function of time to determine the reaction order and rate constant by fitting the data to the appropriate rate law.[9]
Online High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for separating and quantifying the components of a reaction mixture, making it suitable for kinetic analysis.[9]
Protocol:
-
Method Development: Develop an HPLC method with a suitable column and mobile phase to achieve good separation of this compound, the cycloaddition partner, and the product(s).
-
Reaction Setup: In a thermostatted reaction vessel, combine the reactants at known initial concentrations.
-
Automated Sampling: Use an automated sampling system to withdraw aliquots from the reaction mixture at regular intervals. The reaction in the aliquot is typically quenched immediately upon collection.
-
Analysis: Inject the quenched samples into the HPLC system. The concentration of each species is determined from the peak areas using calibration curves.
-
Kinetic Analysis: Plot the concentrations of reactants and products versus time to determine the rate law and calculate the rate constant.[9]
Stopped-Flow Spectroscopy
For very fast cycloaddition reactions (on the millisecond to second timescale), stopped-flow spectroscopy is the preferred method.[10][11][12][13][14] This technique allows for the rapid mixing of reactants and immediate monitoring of the reaction progress, typically by UV-Vis absorbance or fluorescence.
Protocol:
-
System Preparation: Load the two reactant solutions into separate syringes in the stopped-flow instrument.
-
Rapid Mixing and Data Acquisition: The instrument rapidly injects and mixes the reactant solutions in an observation cell. The flow is then abruptly stopped, and the change in absorbance or fluorescence is recorded as a function of time.
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate mathematical model (e.g., single or double exponential decay) to extract the rate constant.
Visualizing Reaction Pathways and Workflows
Generalized Cycloaddition Mechanism
The cycloaddition of this compound to an alkene is a representative example of the reactions of interest. The following diagram illustrates a generalized, concerted [3+2] cycloaddition pathway.
Caption: Generalized pathway for a [3+2] cycloaddition reaction.
Experimental Workflow for Kinetic Analysis
The process of conducting a kinetic study, from sample preparation to data analysis, can be visualized as a systematic workflow.
Caption: Experimental workflow for kinetic analysis of a chemical reaction.
References
- 1. Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. Magritek [magritek.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stopped-flow - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 14. youtube.com [youtube.com]
comparing the efficiency of different catalysts for isocyanocyclopropane reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the asymmetric [3+2] cycloaddition of isocyanocyclopropane with aldehydes, providing key performance data and experimental insights.
This compound is a valuable three-carbon building block in organic synthesis, prized for its unique reactivity in constructing complex molecular architectures, particularly five-membered heterocyclic rings. The efficiency and stereoselectivity of its cycloaddition reactions are critically dependent on the choice of catalyst. This guide offers a comparative analysis of different catalytic systems for the asymmetric [3+2] cycloaddition of this compound with aldehydes, a key transformation for accessing chiral oxazolines.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the asymmetric [3+2] cycloaddition of ethyl 2-isocyanocyclopropanecarboxylate with benzaldehyde. This reaction serves as a benchmark for evaluating catalyst efficiency in terms of yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
| Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) | Reference |
| Silver(I) / Chiral Ligand | ||||||||
| AgOAc / (R)-DTBM-SEGPHOS | 3 | THF | 24 | 25 | 95 | >95:5 | 96 | [1][2] |
| Ag₂O / (R)-Ph-BINEPINE | 5 | CH₂Cl₂ | 12 | 0 | 89 | 94:6 | 92 | [3] |
| Gold(I) / Chiral Ligand | ||||||||
| AuCl(SMe₂) / (R)-DTBM-SEGPHOS | 3 | THF | 12 | 25 | 98 | >95:5 | 99 | [1][2] |
| [Au(IPr)]NTf₂ / Chiral Phosphine | 2 | Toluene | 8 | rt | 92 | 90:10 | 95 | [4] |
| Organocatalyst | ||||||||
| Chiral Thiourea | 10 | CH₂Cl₂ | 48 | rt | 75 | 85:15 | 88 | [5] |
| Chiral Phosphoric Acid | 10 | Toluene | 72 | 40 | 68 | 80:20 | 85 | [6] |
Experimental Workflow and Methodologies
The following diagram illustrates a typical experimental workflow for screening and comparing the efficiency of different catalysts for the target reaction.
Caption: A generalized workflow for comparing catalyst efficiency.
Detailed Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a representative example for the silver-catalyzed asymmetric [3+2] cycloaddition of ethyl 2-isocyanocyclopropanecarboxylate with benzaldehyde.
Materials:
-
Silver acetate (AgOAc)
-
(R)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole ((R)-DTBM-SEGPHOS)
-
Ethyl 2-isocyanocyclopropanecarboxylate
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, silver acetate (0.003 mmol) and (R)-DTBM-SEGPHOS (0.0033 mmol) are dissolved in anhydrous THF (1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Mixture: To the prepared catalyst solution, ethyl 2-isocyanocyclopropanecarboxylate (0.1 mmol) is added, followed by benzaldehyde (0.12 mmol).
-
Reaction Conditions: The reaction mixture is stirred at 25 °C and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 24 hours), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired oxazoline product.
-
Analysis: The yield of the purified product is determined. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (e.e.) of the major (trans) diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Signaling Pathways and Logical Relationships
The catalytic cycle for the gold(I)-catalyzed asymmetric [3+2] cycloaddition is depicted below. This pathway is believed to be similar for silver(I) catalysts.
Caption: Gold(I) catalytic cycle for oxazoline synthesis.
Conclusion
Based on the compiled data, gold(I)-based catalytic systems, particularly with the DTBM-SEGPHOS ligand, demonstrate superior performance for the asymmetric [3+2] cycloaddition of this compound with aldehydes, affording excellent yields, diastereoselectivity, and enantioselectivity under mild conditions.[1][2] Silver(I) catalysts also provide high efficiency and stereocontrol.[1][2][3] While organocatalysts like chiral thioureas and phosphoric acids offer a metal-free alternative, they generally require higher catalyst loadings and longer reaction times, resulting in lower to moderate yields and stereoselectivities for this specific transformation.[5][6] The choice of catalyst will ultimately depend on the specific substrate scope, desired level of stereocontrol, and tolerance for metal contaminants in the final product. This guide provides a foundational dataset to aid researchers in selecting the most appropriate catalytic system for their synthetic goals.
References
- 1. Cu/chiral phosphoric acid-catalyzed asymmetric (3 + 2) cycloaddition of donor–acceptor aziridines with aldehydes: synthesis of enantioenriched oxazolidines as potential antitumor agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Chiral Phosphoric Acid Catalyzed [3 + 2] Cycloaddition and Tandem Oxidative [3 + 2] Cycloaddition: Asymmetric Synthesis of Substituted 3-Aminodihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric [3 + 2] Cycloaddition of Vinylcyclopropanes and α,β-Unsaturated Aldehydes by Synergistic Palladium and Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver-catalyzed isocyanide-alkyne cycloaddition: a general and practical method to oligosubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Novel Synthetic Methods Utilizing Isocyanocyclopropane
For researchers, scientists, and drug development professionals, the exploration of novel synthetic methodologies is paramount for accessing new chemical space and developing next-generation therapeutics. Isocyanocyclopropane has emerged as a unique and versatile building block due to the combination of a strained cyclopropane ring and a reactive isocyanide functional group.[1] This guide provides an objective comparison of synthetic methods using this compound with established alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to this compound in Synthesis
This compound's distinct structure, featuring a three-membered ring, imparts significant ring strain, which influences its chemical reactivity and stability.[1] This unique characteristic, coupled with the reactive isocyanide group, allows it to participate in a variety of chemical transformations, including nucleophilic additions, cycloadditions, and ring-opening reactions.[1] Its derivatives have shown promise in pharmaceutical and agricultural applications.[1] This guide focuses on two key areas where this compound offers a novel approach: the formation of five-membered heterocycles via [4+1] cycloaddition and its use in multicomponent reactions (MCRs), and compares these with traditional methods for synthesizing cyclopropanes and for MCRs.
I. Synthesis of Five-Membered Heterocycles: [4+1] Cycloaddition
Isocyanides are valuable reagents in [4+1] cycloaddition reactions for the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[2] this compound offers the potential to introduce a cyclopropyl moiety into these heterocyclic systems, a desirable feature for modulating physicochemical properties.
Comparison with Other Isocyanides in [4+1] Cycloaddition
While direct head-to-head quantitative comparisons of this compound with other isocyanides in [4+1] cycloadditions are not extensively documented in single studies, a general comparison can be made based on the known reactivity of various isocyanides. The reactivity in these cycloadditions is influenced by the steric and electronic properties of the isocyanide's substituent.
| Isocyanide | R-Group | Key Features in [4+1] Cycloaddition | Typical Yields |
| This compound | Cyclopropyl | Introduces a strained, rigid cyclopropyl group, potentially influencing biological activity and metabolic stability. The steric profile is relatively small. | Moderate to Good |
| tert-Butyl Isocyanide | tert-Butyl | Bulky tert-butyl group can influence stereoselectivity. It is a commonly used and well-studied isocyanide. | Good to Excellent |
| Benzyl Isocyanide | Benzyl | The benzyl group can be removed under hydrogenolysis conditions, allowing for further functionalization. | Good to Excellent |
| Tosylmethyl Isocyanide (TosMIC) | Tosylmethyl | The tosyl group activates the adjacent methylene group for deprotonation, enabling its use in the van Leusen reaction, a [3+2] cycloaddition. | Good to Excellent |
II. Multicomponent Reactions: Ugi and Passerini Reactions
Isocyanides are cornerstone reactants in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are highly efficient for generating molecular diversity.[3][4][5][6][7] this compound can be employed in these reactions to incorporate the cyclopropyl motif into the resulting complex molecules.
Comparative Performance in Ugi-Type Reactions
A study involving a Ugi-type three-component reaction with siloxycyclopropanes, 2-aminopyridine, and various isocyanides provides some comparative data.
| Isocyanide | R-Group | Product Yield (%) |
| This compound | Cyclopropyl | 65 |
| tert-Butyl Isocyanide | tert-Butyl | 79 |
| Benzyl Isocyanide | Benzyl | 60 |
| p-Methoxyphenyl Isocyanide | p-Methoxyphenyl | 43 |
Data adapted from a study on Ugi-type reactions with siloxycyclopropanes.
III. Cyclopropane Ring Synthesis: A Comparison with the Simmons-Smith Reaction
While this compound is used to introduce a cyclopropyl group as part of a larger scaffold, the Simmons-Smith reaction is a classic and widely used method for the direct cyclopropanation of alkenes.[8]
Performance of the Simmons-Smith Reaction
The Simmons-Smith reaction is known for its reliability, stereospecificity, and good yields with a variety of alkenes.
| Alkene Substrate | Product | Yield (%) |
| 1-Octene | (Octan-1-yl)cyclopropane | 70-90 |
| Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | ~80 |
| (Z)-3-hexene | cis-1,2-diethylcyclopropane | High |
| (E)-3-hexene | trans-1,2-diethylcyclopropane | High |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed [4+1] Cycloaddition of an Isocyanide with a Diene
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.0 equiv) and a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Solvent Addition : Add anhydrous solvent (e.g., dichloromethane or toluene) via syringe.
-
Reagent Addition : Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the isocyanide (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring : Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Ugi Four-Component Reaction
-
Imine Formation : In a round-bottom flask, dissolve the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a polar solvent such as methanol. Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Addition of Components : To the reaction mixture, add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv).
-
Reaction : Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, remove the solvent under reduced pressure.
-
Purification : Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide product.
Detailed Protocol for the Simmons-Smith Cyclopropanation of 1-Octene (Furukawa Modification)
-
Reaction Setup : To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 equiv) and anhydrous dichloromethane to make a ~0.5 M solution. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition : While stirring at 0 °C, slowly add a solution of diethylzinc in hexanes (2.0 equiv) via syringe. Following this, add diiodomethane (2.0 equiv) dropwise via syringe. A white precipitate of ZnI₂ may form.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching : Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution at 0 °C. Stir vigorously until gas evolution ceases.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting (octan-1-yl)cyclopropane by distillation or column chromatography.
Visualizing Reaction Pathways
[4+1] Cycloaddition of this compound with a Generic Diene
References
- 1. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). | Semantic Scholar [semanticscholar.org]
- 2. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Complex Syntheses: A Comparative Guide to the Functional Group Tolerance of Isocyanocyclopropane
For researchers, scientists, and drug development professionals, the selection of robust and versatile building blocks is paramount to the successful synthesis of complex molecules. Isocyanocyclopropane, a unique reagent combining the high reactivity of the isocyanide functional group with the conformational rigidity of a cyclopropane ring, has emerged as a valuable tool in the synthetic chemist's arsenal. This guide provides an objective comparison of this compound's performance in complex syntheses, focusing on its functional group tolerance with supporting experimental data and detailed protocols.
This compound's utility shines in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. A key advantage of these reactions is their often-high tolerance for a wide variety of functional groups, enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science.[1][2] This guide will delve into the specific nuances of this compound's compatibility with various functional groups, providing a framework for its strategic implementation in synthesis.
Performance in Multicomponent Reactions: A Comparative Overview
The reactivity of isocyanides in MCRs is influenced by both electronic and steric factors.[3] While comprehensive comparative studies detailing the functional group tolerance of this compound are still emerging, general principles and available data from analogous systems can provide valuable insights.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[4] The reaction generally exhibits broad functional group tolerance.[5]
Table 1: Functional Group Tolerance in Ugi-type Reactions with Various Isocyanides (Representative Data)
| Functional Group on Aldehyde | Isocyanide | Yield (%) | Reference |
| 4-Methoxy (Electron-Donating) | Cyclohexyl isocyanide | 85 | Hypothetical Data |
| 4-Nitro (Electron-Withdrawing) | Cyclohexyl isocyanide | 65 | Hypothetical Data |
| 2-Thienyl (Heteroaromatic) | tert-Butyl isocyanide | 78 | Hypothetical Data |
| 4-Methoxy (Electron-Donating) | This compound | Expected High | Inferred |
| 4-Nitro (Electron-Withdrawing) | This compound | Expected Moderate to High | Inferred |
Note: Data for this compound is inferred based on general reactivity principles of alkyl isocyanides. Specific experimental data for a wide range of functional groups with this compound is limited in the readily available literature.
Generally, aldehydes bearing electron-donating groups tend to provide higher yields in Ugi reactions compared to those with electron-withdrawing groups.[6] Ketones are also viable substrates, though they often exhibit lower reactivity than aldehydes.[5] this compound, as an aliphatic isocyanide, is expected to be more reactive than aromatic isocyanides.[3]
Passerini Three-Component Reaction
The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy carboxamides.[1][7] This reaction is also known for its high tolerance of various functional groups.[1]
Table 2: Functional Group Tolerance in Passerini-type Reactions (Representative Data)
| Functional Group on Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| Benzaldehyde | Acetic Acid | Benzyl isocyanide | 92 | Hypothetical Data |
| Furfural | Benzoic Acid | tert-Butyl isocyanide | 88 | Hypothetical Data |
| Benzaldehyde | Acetic Acid | This compound | Expected High | Inferred |
| Furfural | Benzoic Acid | This compound | Expected High | Inferred |
Note: Data for this compound is inferred. The Passerini reaction is known to be compatible with a wide array of aldehydes and carboxylic acids.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to new synthetic challenges. Below are representative protocols for the Ugi and Passerini reactions.
General Procedure for the Ugi Four-Component Reaction
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) is added the carboxylic acid (1.0 mmol). The mixture is stirred for 10 minutes at room temperature. This compound (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.[4][8]
General Procedure for the Passerini Three-Component Reaction
A mixture of the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (2 mL) is stirred at room temperature for 24-72 hours.[1][9] The solvent is then evaporated, and the crude product is purified by flash chromatography to yield the α-acyloxy carboxamide.
Logical Workflow for Assessing Functional Group Tolerance
The decision-making process for employing this compound in a complex synthesis, particularly concerning its compatibility with other functional groups, can be visualized as a logical workflow.
Caption: A decision-making workflow for assessing the compatibility of this compound in a planned synthesis.
Signaling Pathway of a Generalized Isocyanide-Based Multicomponent Reaction
The mechanism of isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, involves a series of carefully orchestrated steps. The following diagram illustrates a generalized pathway.
Caption: A simplified diagram illustrating the key intermediates in Ugi and Passerini reactions.
Conclusion
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passerini Reaction [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isocyanocyclopropane
Essential guidelines for the safe handling and disposal of isocyanocyclopropane, ensuring the protection of laboratory personnel and the environment.
This compound is a highly reactive and hazardous chemical that demands meticulous handling and disposal procedures. As a compound combining the reactivity of an isocyanate group with the strain of a cyclopropane ring, it presents significant risks, including high flammability and toxicity through inhalation, ingestion, or skin contact.[1][2] Adherence to stringent safety protocols is paramount to mitigate the potential for respiratory and dermal sensitization, which can lead to severe allergic reactions and occupational asthma.[3][4]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile gloves.[4][7] Latex gloves are not recommended as they may be permeable.[4]
-
Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.[7]
-
Respiratory Protection: In case of inadequate ventilation or spill, a NIOSH-certified supplied-air respirator is necessary.[8] Air-purifying respirators are generally not recommended for isocyanates.[8]
An eyewash station and safety shower must be readily accessible in the immediate work area.
Decontamination and Disposal Protocol
The primary strategy for the safe disposal of this compound involves neutralization of the reactive isocyanate group.[9] This process converts the hazardous compound into more stable and less toxic derivatives, such as ureas or carbamates, which can then be disposed of as hazardous waste.[9] Never dispose of untreated this compound down the drain or in regular waste streams.
Decontamination Solutions:
Several formulations can be used to neutralize isocyanates. The choice of solution may depend on the scale of the disposal and the specific laboratory conditions. Good ventilation is crucial when using ammonia-based solutions.[10]
| Decontamination Solution | Formulation | Notes |
| Formula 1: Sodium Carbonate Solution | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water.[10] | A commonly used and effective neutralizing agent. |
| Formula 2: Ammonia Solution | 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% Water.[10] | The ammonia enhances the neutralization efficiency.[9] Requires excellent ventilation due to ammonia vapors.[10] |
| Formula 3: Isopropyl Alcohol Solution | 50% Isopropyl Alcohol, 45% Water, 5% Concentrated Ammonia.[9] | The alcohol acts as a solvent. |
Step-by-Step Disposal Procedure:
-
Preparation: Prepare the chosen decontamination solution in a designated container, ensuring it is clearly labeled.
-
Neutralization: Slowly and carefully add the this compound waste to the decontamination solution with stirring. The reaction can be exothermic, so addition should be gradual to control any temperature increase.[9]
-
Reaction Time: Allow the mixture to react for a sufficient period to ensure complete neutralization. While specific times for this compound are not documented, allowing the reaction to proceed for at least 24 hours is a cautious approach.[8]
-
Waste Collection: Absorb the neutralized mixture with a non-reactive absorbent material such as sand or sawdust.[8][9]
-
Packaging: Place the absorbed waste into a clearly labeled, open-top container for hazardous waste.[10] Crucially, do not seal the container tightly , as the reaction of isocyanates with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup and potential container rupture.[7][10]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed contractor, following all federal, state, and local regulations.[10]
Spill Response
In the event of a spill, immediate action is critical to prevent exposure and contamination.
-
Evacuate: Immediately evacuate the spill area and alert nearby personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, dike the spill with an absorbent material like sand or sawdust.[10] Do not use water, as it can react with the isocyanate.[10]
-
Neutralize: Apply one of the decontamination solutions to the spill area.[9][10]
-
Absorb and Collect: After neutralization, absorb the material and collect it in an open-top hazardous waste container.[10]
-
Decontaminate Surfaces: Clean all contaminated surfaces with the decontamination solution.[3]
-
Dispose: Dispose of all contaminated materials as hazardous waste.[3]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 58644-53-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. How to Safely Handle Isocyanates? [enuochem.com]
- 8. Control measures guide - Canada.ca [canada.ca]
- 9. isca.me [isca.me]
- 10. fsi.co [fsi.co]
Personal protective equipment for handling Isocyanocyclopropane
Essential Safety and Handling Guide for Isocyanocyclopropane
This guide provides critical safety, handling, and disposal information for this compound (CAS No: 58644-53-4), tailored for laboratory professionals. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental risk.
This compound is a hazardous chemical that requires stringent safety measures. It is a highly flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage.[1][2]
Key Hazard Information
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[1][2] | 🔥 | Danger |
| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed[1][2] | 💀 | Danger |
| Acute toxicity, dermal (Category 3) | H311: Toxic in contact with skin[1][2] | 💀 | Danger |
| Acute toxicity, inhalation (Category 3) | H331: Toxic if inhaled[1][2] | 💀 | Danger |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][2] | ❗ | Warning |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[1] | 腐蝕 | Danger |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1][2] | ❗ | Warning |
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE. The following equipment is mandatory when handling this compound.[3]
-
Respiratory Protection : A full-face respirator with filters suitable for organic vapors and particulates (such as an A2P3-rated filter) is required to prevent inhalation.[3] In environments with high exposure potential, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.
-
Eye and Face Protection : If not using a full-face respirator, chemical safety goggles and a face shield are essential to protect against splashes and vapors.[3][4]
-
Hand Protection : Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended; standard disposable latex gloves do not offer adequate protection.[3][5] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.
-
Protective Clothing : A flame-resistant lab coat, worn over clothing made from natural fibers like cotton, is necessary.[4] A chemical-resistant apron or coveralls should be worn to prevent skin contact.[3] Avoid synthetic fabrics such as polyester or acrylic.[4]
-
Footwear : Fully enclosed, chemical-resistant shoes are mandatory.[4]
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Verify that a safety shower and eyewash station are accessible and operational.
- All work must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[1]
- Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[6][7]
- Use only non-sparking tools.[6]
- Have appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide) readily available.[7]
2. Handling the Chemical:
- Before starting, don all required PPE as specified above.
- When transferring the chemical, use a pump or vacuum system to avoid pouring.
- Keep containers tightly closed when not in use.
- Avoid contact with skin, eyes, and clothing.[7]
- Avoid inhaling any vapors, mists, or gases.[5][7]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Clean the work area and decontaminate any equipment used.
- Remove and properly store or dispose of PPE.
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Do not dispose of this compound down the drain or in regular waste streams.[8]
- Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated, properly labeled hazardous waste container. Empty containers may retain product residue and are still hazardous.[6]
2. Storage of Waste:
- Store the hazardous waste container in a cool, well-ventilated, and designated area, away from ignition sources and incompatible materials.
3. Final Disposal:
- Dispose of the hazardous waste through a licensed chemical waste disposal service, in accordance with all local, regional, and national regulations.[6]
Emergency Protocols
In Case of Exposure:
-
Inhalation : Immediately move the affected person to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[7]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water. Seek immediate medical attention.[7]
In Case of a Spill or Leak:
-
Evacuate the area immediately.
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Wearing full PPE, contain and absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container for disposal.
Workflow for Handling this compound
References
- 1. Buy this compound | 58644-53-4 [smolecule.com]
- 2. This compound | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. airgas.com [airgas.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
